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  • Product: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
  • CAS: 1427081-62-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid: Structure, Properties, and Applications

An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid: Structure, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid, a fluorinated benzotriazole derivative of significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it details a plausible synthetic pathway and discusses its potential applications as a valuable building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[5] 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid combines the benzotriazole scaffold with a strategically placed fluorine atom and a carboxylic acid moiety, making it a highly versatile intermediate for the synthesis of complex molecular architectures in drug discovery programs.[6][7]

Chemical Structure and Properties

The chemical structure of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is characterized by a fused ring system consisting of a benzene ring and a 1,2,3-triazole ring. A fluorine atom is substituted at the 5-position of the benzotriazole ring, and a carboxylic acid group is present at the 6-position.

Caption: Chemical structure of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Solid
CAS Number 1427081-62-6
InChI Key OXEDXRQTZIOASY-UHFFFAOYSA-N
SMILES OC(C1=C(C=C2N=NNC2=C1)F)=O
Spectroscopic Data (Predicted)

¹H NMR (in DMSO-d₆):

  • A broad singlet corresponding to the N-H proton of the triazole ring, typically observed downfield (>10 ppm).

  • Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the fluorine and carboxylic acid substituents.

  • A broad singlet for the carboxylic acid proton, typically observed at >12 ppm.

¹³C NMR (in DMSO-d₆):

  • Signals for the aromatic carbons will appear in the region of 110-150 ppm. The carbons directly attached to the fluorine and nitrogen atoms will show characteristic chemical shifts and C-F coupling.

  • The carbonyl carbon of the carboxylic acid will resonate in the downfield region, typically around 165-175 ppm.

FT-IR (KBr Pellet):

  • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[10][11]

  • N-H stretching vibration of the triazole ring around 3100-3200 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.[10][11]

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (ESI-MS):

  • In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 180.02.

  • In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 182.03.

Synthesis and Reactivity

A plausible and efficient method for the synthesis of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid involves the diazotization of a corresponding ortho-phenylenediamine precursor.

Synthesis_Workflow Start 4-Fluoro-5-amino-2-nitrobenzoic acid Intermediate1 3,4-Diamino-5-fluorobenzoic acid Start->Intermediate1 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Product 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid Intermediate1->Product Diazotization (NaNO₂, aq. HCl, 0-5 °C)

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of benzotriazole derivatives.[12]

Step 1: Reduction of 4-Fluoro-5-amino-2-nitrobenzoic acid to 3,4-Diamino-5-fluorobenzoic acid

  • To a solution of 4-fluoro-5-amino-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-5-fluorobenzoic acid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and effective catalyst for this transformation.

  • Solvent Choice: Ethanol or acetic acid are common solvents for catalytic hydrogenation as they are relatively inert under the reaction conditions and can dissolve the starting material.

Step 2: Diazotization of 3,4-Diamino-5-fluorobenzoic acid

  • Dissolve the crude 3,4-diamino-5-fluorobenzoic acid in dilute aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) until the formation of the benzotriazole is complete (monitored by TLC).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Low Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.

  • Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (from sodium nitrite), which is the active diazotizing agent.

Applications in Drug Discovery and Development

5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzotriazole moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

A key area of application for benzotriazole derivatives is in the development of protein kinase inhibitors .[13][14] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The structural features of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid make it an attractive scaffold for the design of novel kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Kinase ATP Binding Pocket Hinge Region Inhibitor Benzotriazole Core R-group attached to Carboxylic Acid Inhibitor:h0->Kinase:f1 H-bonding Inhibitor:r->Kinase:f0 Hydrophobic/Electrostatic Interactions

Caption: General binding mode of a benzotriazole-based kinase inhibitor.

Safety and Handling

5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its unique structural features, including the benzotriazole core, a fluorine substituent, and a reactive carboxylic acid handle, make it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Avula, S. K., Shah, S. R., Al-Hosni, K., Anwar, M. U., Csuk, R., Das, B., & Al-Harrasi, A. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2384. [Link]

  • Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 305–313. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • de Figuerêdo, L. S., de Souza, G. G., Pinheiro, G. F., do Nascimento, J. E., & de Souza, R. O. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Brazilian Chemical Society, 29(11), 2358–2367. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2138. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2020). Synthesis of Pharmacological Relevant 1,2,3-Triazole and its Analogues-A Review. International Journal of Pharmaceutical Sciences and Research, 11(2), 522-537.
  • Galy, A. M., Galy, J. P., Barbe, J., & Elguero, J. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shift (δ, ppm) of hybrid 5g. [Link]

  • Sahoo, S., Chakraborti, S., & Mishra, S. C. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170. [Link]

  • Pokhodylo, N. T., Matiychuk, V. S., & Obushak, M. D. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(3), 911-919. [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]

  • da Silva, A. C., de Faria, A. R., & de Oliveira, H. C. (2018). 1H-[1][2]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester. Journal of the Brazilian Chemical Society, 29(1), 125-135. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaid, A. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-25.
  • Xiao, Z., Wang, X., & Li, Z. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 659021. [Link]

  • Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2010). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 15(11), 7766–7776. [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]

  • Dumitrascu, F., & Caira, M. R. (2016). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 64(4), 549-553. [Link]

  • El-Sayed, M. A. A., El-henawy, A. A., & Abdel-aziz, M. (2023). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Advances, 13(1), 1-17. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: A Comprehensive NMR Guide

Structural & Mechanistic Rationale 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly functionalized fused bicyclic system that serves as a critical pharmacophore in modern drug discovery. The integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Rationale

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly functionalized fused bicyclic system that serves as a critical pharmacophore in modern drug discovery. The integration of a triazole ring, a carboxylic acid, and a fluorine atom creates a molecule with unique hydrogen-bond donating/accepting capabilities and a modulated pKa.

From a spectroscopic perspective, the presence of the fluorine atom at the C-5 position and the carboxylic acid at the C-6 position transforms the typically complex aromatic region of the benzotriazole core into an isolated, yet highly coupled, two-spin proton system. Understanding the exact 1 H and 13 C NMR spectral dynamics requires analyzing the competing electronic effects (shielding vs. deshielding) and the extensive heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) that define this molecule.

NMR Analytical Framework & Causality

To accurately interpret the spectra of this compound, one must establish the baseline shifts of the non-fluorinated parent scaffold,[1], and superimpose the electronic perturbations introduced by the fluorine atom.

1 H NMR Spectral Dynamics

The benzene ring of the benzotriazole core contains only two protons: H-4 and H-7. Because they are para to one another, their homonuclear coupling ( 4JHH​ ) is negligible (~0–1 Hz). However, both protons are coupled to the 19 F nucleus (spin = 1/2).

  • H-4 Signal Causality: H-4 is situated ortho to the fluorine atom. Fluorine exerts a strong inductive electron-withdrawing effect but also donates electron density via resonance. The net effect at the ortho position is slight shielding ( Δδ≈−0.2 ppm). More importantly, H-4 will exhibit a strong ortho heteronuclear coupling ( 3JHF​≈10.5 Hz), appearing as a distinct doublet[2].

  • H-7 Signal Causality: H-7 is situated ortho to the electron-withdrawing carboxylic acid (strong deshielding, Δδ≈+0.4 ppm) and meta to the fluorine atom. Consequently, H-7 will resonate significantly downfield compared to H-4. It will appear as a doublet due to meta heteronuclear coupling ( 4JHF​≈6.0 Hz).

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts and coupling constants based on the additive substituent effects on the benzotriazole core.

Table 1: Predicted 1 H NMR Data (DMSO- d6​ , 400 MHz)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
H-4 7.65 – 7.85Doublet (d)1H 3JHF​≈10.5 Shielded by ortho-F resonance; large 3J coupling.
H-7 8.35 – 8.55Doublet (d)1H 4JHF​≈6.0 Deshielded by ortho-COOH; smaller 4J coupling.
COOH 13.0 – 13.5Broad Singlet (br s)1HN/AHighly acidic proton; broad due to exchange.
NH 15.0 – 15.8Broad Singlet (br s)1HN/ATriazole tautomerism; rapid solvent exchange.

Table 2: Predicted 13 C NMR Data (DMSO- d6​ , 100 MHz)

Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
C-5 (C-F) 156.0 – 160.0Doublet (d) 1JCF​≈245−255
C-6 (C-COOH) 118.0 – 122.0Doublet (d) 2JCF​≈15−20
C-4 108.0 – 112.0Doublet (d) 2JCF​≈22−26
C-7 115.0 – 119.0Doublet (d) 3JCF​≈5−10
C-3a, C-7a 138.0 – 145.0Multiplets (m) 3JCF​ / 4JCF​ (Complex)
COOH 166.0 – 169.0Singlet / br d 4JCF​≈2−4

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and absolute confidence in signal assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the potential ambiguity between homonuclear and heteronuclear splitting.

Step 1: Solvent Selection & Sample Preparation Weigh 5–10 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: Benzotriazole-carboxylic acids exhibit zwitterionic character and extensive intermolecular hydrogen bonding, rendering them highly insoluble in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these hydrogen bonds, ensuring a homogeneous solution while shifting exchangeable protons (NH, COOH) downfield, often making them visible.

Step 2: Instrument Calibration & Tuning Tune the NMR probe to the specific Larmor frequencies of 1 H, 13 C, and 19 F. Calibrate the 90° pulse widths for all three nuclei to ensure optimal signal-to-noise ratios, particularly for the insensitive 13 C nucleus.

Step 3: Primary 1D Acquisition Acquire a standard 1D 1 H spectrum (typically 16–32 scans) and a 1 H-decoupled 13 C spectrum ( 13 C{ 1 H}, typically 512–1024 scans). In the 13 C spectrum, the massive ~250 Hz splitting will immediately identify the C-5 carbon.

Step 4: Self-Validation via 19 F Decoupling (Critical Step) Acquire a second 1 H spectrum, this time applying continuous-wave decoupling at the 19 F frequency ( 1 H{ 19 F}). Causality: By irradiating the fluorine nucleus, all JHF​ couplings are collapsed. The previously observed doublets for H-4 and H-7 will collapse into sharp singlets (or fine doublets if a residual ~1 Hz 4JHH​ exists). This binary comparison definitively proves that the primary splitting is driven by the C-5 fluorine, validating the structural assignment.

Step 5: 2D Correlation Mapping Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. Use the HMBC to trace the 3JCH​ correlation from H-7 to the carboxylic acid carbonyl carbon, confirming the regiochemistry of the substitution.

Visualizations

The following diagrams map the logical progression of the self-validating experimental workflow and the underlying spin-spin coupling network.

NMR_Workflow A 1. Sample Preparation (DMSO-d6, 5-10 mg) B 2. 1D 1H & 19F NMR (Standard Pulse) A->B C 3. 1D 13C NMR (1H Decoupled) A->C D 4. 2D NMR Suite (HSQC, HMBC) B->D E 5. 1H{19F} Decoupling (Self-Validation) B->E Resolve J(H,F) C->D F 6. Data Synthesis & Signal Assignment D->F E->F

Fig 1: Self-validating NMR acquisition workflow for fluorinated benzotriazoles.

Coupling_Network F5 F-5 C5 C-5 1J ~250 Hz F5->C5 1J_CF C4 C-4 2J ~25 Hz F5->C4 2J_CF C6 C-6 2J ~18 Hz F5->C6 2J_CF H4 H-4 3J ~10.5 Hz F5->H4 3J_HF H7 H-7 4J ~6.0 Hz F5->H7 4J_HF

Fig 2: Spin-spin heteronuclear coupling network originating from the F-5 atom.

References

  • National Center for Biotechnology Information (PubChem). "1H-Benzotriazole-5-carboxylic acid; CID 72917." PubChem Compound Database. Retrieved from:[Link]

  • American Chemical Society (ACS Publications). "Synthesis of 11C-Labeled RXR Partial Agonist 1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic Acid (CBt-PMN) by Direct [11C]Carbon Dioxide Fixation." ACS Chemical Neuroscience. Retrieved from:[Link]

Sources

Foundational

Physicochemical Profiling of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: pKa, Lipophilicity, and Experimental Methodologies

Executive Summary & Pharmacophoric Relevance In contemporary medicinal chemistry, the benzotriazole scaffold serves as a versatile bioisostere for carboxylic acids, amides, and purine systems. The functionalization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Relevance

In contemporary medicinal chemistry, the benzotriazole scaffold serves as a versatile bioisostere for carboxylic acids, amides, and purine systems. The functionalization of this core—specifically in the case of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (5-F-BTA-6-COOH) —generates a highly tunable, multi-ionizable building block. The strategic placement of an electronegative fluorine atom ortho to a carboxylic acid on the benzotriazole ring profoundly alters the molecule's electron density, acid-base equilibria, and partitioning behavior.

This whitepaper provides an in-depth technical analysis of the predicted pKa and lipophilicity (LogP/LogD) of 5-F-BTA-6-COOH. Furthermore, it establishes field-proven, self-validating experimental methodologies required to accurately measure these properties in a laboratory setting, ensuring high-fidelity data for drug development professionals.

Structural & Electronic Profiling: Acid-Base Equilibria (pKa)

To understand the ionization behavior of 5-F-BTA-6-COOH, we must analyze the independent contributions of its functional groups and their synergistic electronic effects.

Baseline Comparisons and Causality of pKa Shifts

The unsubstituted parent compound, [1]. It acts as a weak acid, capable of delocalizing a negative charge across its three nitrogen atoms. When a carboxylic acid is introduced to the benzene ring, such as in [2].

In 5-F-BTA-6-COOH , the introduction of the fluorine atom at the C5 position induces a strong electron-withdrawing inductive effect (-I).

  • Carboxylic Acid (pKa₂): The ortho-fluorine atom withdraws electron density from the adjacent carboxylate group, heavily stabilizing the resulting anion. Consequently, the pKa of the carboxylic acid is driven down from 3.47 to an estimated 2.8 .

  • Triazole NH (pKa₃): The triazole proton's acidity is governed by a complex push-pull dynamic. While the fluorine atom exerts a stabilizing -I effect on the triazole anion, the adjacent carboxylate group (which is fully ionized at pH > 3) exerts electrostatic repulsion against the formation of a second negative charge. The net result is a slight increase in acidity relative to the parent benzotriazole, yielding an estimated pKa of 7.2 .

Ionization Cation Cationic Form (Protonated Triazole) pH < 1 Neutral Neutral Form (Un-ionized) pH 1 - 3 Cation->Neutral pKa1 < 1.0 Anion1 Mono-Anion (Deprotonated COOH) pH 3 - 7 Neutral->Anion1 pKa2 ~ 2.8 Anion2 Di-Anion (Deprotonated Triazole) pH > 8 Anion1->Anion2 pKa3 ~ 7.2

Figure 1: Predicted pH-dependent ionization equilibria of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Lipophilicity Profile (LogP and LogD)

Lipophilicity dictates a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For multi-ionizable compounds, we must distinguish between the intrinsic partition coefficient of the neutral species (LogP) and the pH-dependent distribution coefficient (LogD).

Intrinsic LogP

Fluorine substitution generally enhances lipophilicity due to its low polarizability and high hydrophobicity. However, the highly polar carboxylic acid and triazole core counteract this. The estimated LogP for the purely neutral (un-ionized) species of 5-F-BTA-6-COOH is 1.8 .

Physiological LogD (pH 7.4)

At physiological pH (7.4), the molecule's ionization state drastically alters its partitioning. Based on the predicted pKa values:

  • The carboxylic acid (pKa ~ 2.8) is 100% ionized (deprotonated).

  • The triazole NH (pKa ~ 7.2) is at a pH slightly above its pKa. Using the Henderson-Hasselbalch equation, the ratio of deprotonated to protonated triazole is 10(7.4−7.2)≈1.58 . Thus, the molecule exists as a mixture of ~61% di-anion and 39% mono-anion.

Because both dominant species at pH 7.4 carry at least one negative charge, the molecule is highly hydrophilic. The predicted LogD at pH 7.4 drops precipitously to approximately -2.5 . confirm that ionized benzotriazole carboxylates exhibit virtually zero affinity for non-polar organic phases [3].

Quantitative Data Summary
Physicochemical PropertyPredicted ValuePrimary Influencing Structural Feature
pKa₁ (Protonation) < 1.0Triazole basicity suppressed by -I of F and COOH
pKa₂ (COOH) ~ 2.8Ortho-fluorine stabilization of carboxylate
pKa₃ (Triazole NH) ~ 7.2Balance of F (-I) and carboxylate repulsion
LogP (Neutral) 1.8Hydrophobic F atom vs. polar heteroatoms
LogD (pH 7.4) -2.5Predominance of highly polar mono- and di-anions

Self-Validating Experimental Methodologies

To transition from predictive models to empirical certainty, rigorous experimental validation is required. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data integrity.

Workflow cluster_pKa pKa Determination cluster_LogD LogD/LogP Determination Prep Sample Preparation (5-F-BTA-6-COOH) Titration Potentiometric Titration (0.15M KCl, 25°C) Prep->Titration Shake Shake-Flask Partitioning (Octanol/Water, pH 7.4) Prep->Shake Cosolvent Cosolvent Extrapolation (Yasuda-Shedlovsky) Titration->Cosolvent Validation Data Synthesis & Physicochemical Profiling Cosolvent->Validation LCMS LC-MS/MS Quantification (Phase Analysis) Shake->LCMS LCMS->Validation

Figure 2: Self-validating experimental workflow for pKa and LogD determination.

Protocol 1: pKa Determination via Potentiometric Titration

Direct aqueous titration of 5-F-BTA-6-COOH often fails because the neutral zwitterionic form (predominant between pH 1 and 3) has poor aqueous solubility, leading to precipitation and invalid Nernstian electrode responses. Causality-Driven Solution: We employ a cosolvent extrapolation method (Yasuda-Shedlovsky plot) as outlined in [4].

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Titrate a known standard (e.g., Potassium Hydrogen Phthalate, pKa 4.01) to verify electrode linearity and titrant molarity.

  • Ionic Strength Control: Prepare all solutions in 0.15 M KCl. Causality: This mimics physiological ionic strength and prevents activity coefficient fluctuations from skewing the pKa values as the titration progresses.

  • Cosolvent Preparation: Prepare 1 mM solutions of 5-F-BTA-6-COOH in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by volume).

  • Titration: Maintain the vessel at exactly 25.0 ± 0.1 °C under an Argon blanket to prevent CO₂ absorption. Titrate with standardized 0.5 M KOH from pH 2.0 to 11.0.

  • Data Extrapolation: Plot the apparent pKa values against the inverse dielectric constant (1/ε) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to derive the true aqueous pKa.

Protocol 2: LogD (pH 7.4) Determination via Shake-Flask LC-MS/MS

Because 5-F-BTA-6-COOH is highly ionized at pH 7.4, its concentration in the octanol phase will be exceptionally low. Standard UV-Vis detection lacks the sensitivity to accurately quantify this, leading to background noise integration and an artificial overestimation of LogD. Causality-Driven Solution: We utilize LC-MS/MS for quantification, which provides the necessary dynamic range to detect trace analytes in the organic phase.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to mutually saturate the phases. Causality: Failure to pre-saturate causes volume shifts during the experiment, invalidating the phase ratio.

  • System Validation (Self-Validation): Run a parallel shake-flask experiment using Hydrocortisone (known LogP ~ 1.61) to ensure phase separation efficiency and LC-MS/MS calibration accuracy.

  • Partitioning: Dissolve 5-F-BTA-6-COOH in the aqueous buffer to a concentration of 100 µM. Add an equal volume of saturated octanol.

  • Equilibration: Shake the vials at 300 RPM for 60 minutes at 25.0 °C, followed by centrifugation at 4000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute the octanol phase in methanol to ensure compatibility with the LC-MS/MS mobile phase. Quantify the compound using Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD as Log10​([ConcentrationOctanol​]/[ConcentrationAqueous​]) .

Conclusion

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid represents a complex, multi-ionizable pharmacophore. The synergistic electronic effects of the ortho-fluorine and the carboxylic acid significantly depress the pKa of both the carboxylate and the triazole core, resulting in a molecule that is predominantly di-anionic and highly hydrophilic at physiological pH. By implementing the self-validating, causality-driven experimental workflows detailed above, researchers can accurately map the physicochemical boundaries of this scaffold, enabling precise structure-based drug design and optimization.

References

  • National Center for Biotechnology Information. "1H-Benzotriazole" PubChem Compound Summary for CID 7220. Available at: [Link][Accessed 6 April 2026].

  • Helbling, D. E., et al. "Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis." Environmental Science & Technology, ACS Publications (2014). Available at:[Link] [Accessed 6 April 2026].

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. Available at:[Link] [Accessed 6 April 2026].

Exploratory

Synthesis Pathways for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: A Technical Whitepaper

Introduction Functionalized benzotriazoles are privileged scaffolds in modern drug discovery, frequently utilized as robust bioisosteres for carboxylic acids, amides, and other hydrogen-bonding pharmacophores. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Functionalized benzotriazoles are privileged scaffolds in modern drug discovery, frequently utilized as robust bioisosteres for carboxylic acids, amides, and other hydrogen-bonding pharmacophores. Specifically, highly substituted derivatives like 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid serve as critical building blocks in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, which are actively investigated for their potent analgesic, anti-inflammatory, and neuroprotective properties[1].

Synthesizing a densely functionalized benzene ring fused to a triazole requires strict control over regiochemistry and chemoselectivity. This technical guide outlines a highly optimized, five-step linear synthesis pathway starting from commercially available precursors, detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1H -benzo[ d ][ 1,2,3 ]triazole core relies on the classic Sandmeyer-type diazotization and subsequent intramolecular cyclization of an ortho-phenylenediamine precursor.

  • Core Assembly: The target heterocycle is disconnected at the triazole ring, leading back to the immediate precursor, 4,5-diamino-2-fluorobenzoic acid [2].

  • Amine Installation: The diamine is derived from the chemoselective reduction of 4-amino-2-fluoro-5-nitrobenzoic acid [3].

  • Regioselective Nitration: The nitro group must be introduced via electrophilic aromatic substitution (EAS). To prevent the oxidative degradation of the primary amine by nitric acid and to strictly direct the nitronium ion to the 5-position, the starting material, 4-amino-2-fluorobenzoic acid [4], is transiently protected via acetylation.

Experimental Workflow Diagram

SynthesisWorkflow SM 4-Amino-2-fluorobenzoic acid (CAS 446-31-1) Step1 Step 1: Acetylation (Ac2O, AcOH) SM->Step1 Int1 4-Acetamido-2-fluorobenzoic acid Step1->Int1 Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Int2 4-Acetamido-2-fluoro-5-nitrobenzoic acid Step2->Int2 Step3 Step 3: Deprotection (6M HCl, Reflux) Int2->Step3 Int3 4-Amino-2-fluoro-5-nitrobenzoic acid (CAS 807327-07-7) Step3->Int3 Step4 Step 4: Reduction (SnCl2·2H2O, EtOH) Int3->Step4 Int4 4,5-Diamino-2-fluorobenzoic acid (CAS 1379099-19-0) Step4->Int4 Step5 Step 5: Diazotization & Cyclization (NaNO2, HCl, 0°C) Int4->Step5 Target 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid Step5->Target

Fig 1. Five-step linear synthesis workflow for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Amine Protection (N-Acetylation)

Rationale: Free anilines are highly susceptible to oxidation by nitric acid. Acetylation dampens the nucleophilicity of the nitrogen while retaining its strong ortho/para-directing capability for the subsequent EAS reaction.

  • Protocol: To a stirred suspension of 4-amino-2-fluorobenzoic acid (1.0 equiv) in glacial acetic acid (3 mL/mmol) at room temperature, add acetic anhydride (1.5 equiv) dropwise. Stir the mixture for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold distilled water. The self-validating endpoint is the precipitation of a white solid. Filter, wash thoroughly with water to remove residual acetic acid, and dry under vacuum to afford 4-acetamido-2-fluorobenzoic acid.

Step 2: Regioselective Nitration

Rationale: The acetamido group (-NHAc) and the fluorine atom (-F) are both ortho/para directors, while the carboxylic acid (-COOH) is a meta director. Position 5 is para to the fluorine, ortho to the acetamido group, and meta to the carboxylic acid. This synergistic directing effect ensures exclusive nitration at C5.

  • Protocol: Dissolve 4-acetamido-2-fluorobenzoic acid (1.0 equiv) in concentrated H₂SO₄ (4 mL/mmol) and cool to 0 °C in an ice-salt bath. Carefully add a pre-cooled mixture of fuming HNO₃ (1.2 equiv) and conc. H₂SO₄ dropwise, maintaining the internal temperature below 5 °C to prevent runaway exothermic oxidation. Stir for 2 hours at 0 °C.

  • Workup: Pour the mixture over crushed ice. Collect the resulting pale-yellow precipitate via vacuum filtration, wash with cold water until the filtrate is pH neutral, and dry to yield 4-acetamido-2-fluoro-5-nitrobenzoic acid.

Step 3: Amide Hydrolysis (Deprotection)

Rationale: The acetyl protecting group must be removed to free the primary amine required for the final triazole cyclization. Acidic hydrolysis is preferred over basic hydrolysis to maintain the carboxylic acid in its protonated state during workup.

  • Protocol: Suspend the nitrated intermediate in 6M aqueous HCl (5 mL/mmol) and heat to reflux (approx. 105 °C) for 4 hours.

  • Workup: Cool the solution to room temperature. Adjust the pH to 3–4 using 2M NaOH (the isoelectric point of the zwitterionic product). Filter the bright yellow precipitate of 4-amino-2-fluoro-5-nitrobenzoic acid[3] and dry.

Step 4: Chemoselective Nitro Reduction

Rationale: Reducing a nitroarene in the presence of an aryl fluoride is notoriously prone to hydrodefluorination side-reactions when using standard Palladium on Carbon (Pd/C) catalytic hydrogenation. Using Tin(II) chloride (SnCl₂) ensures chemoselective reduction of the nitro group without cleaving the C-F bond.

  • Protocol: Dissolve 4-amino-2-fluoro-5-nitrobenzoic acid (1.0 equiv) in absolute ethanol (5 mL/mmol). Add SnCl₂·2H₂O (5.0 equiv) and heat the mixture to 70 °C for 3 hours.

  • Workup: Cool to room temperature and concentrate the ethanol in vacuo. Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 (caution: CO₂ evolution). Filter the resulting tin salts through a pad of Celite. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield 4,5-diamino-2-fluorobenzoic acid[2].

Step 5: Diazotization and Intramolecular Cyclization

Rationale: Treatment of the ortho-diamine with nitrous acid generates a transient diazonium salt. The extreme spatial proximity of the adjacent primary amine results in a rapid intramolecular nucleophilic attack, outcompeting any intermolecular azo-coupling side reactions.

  • Protocol: Dissolve 4,5-diamino-2-fluorobenzoic acid (1.0 equiv) in 10% aqueous HCl (5 mL/mmol) and cool to 0 °C. Add a solution of NaNO₂ (1.05 equiv) in minimal water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup: The cyclization naturally precipitates the product. Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure target compound: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Quantitative Data & Reaction Parameters

StepReaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 N-AcetylationAc₂O, Glacial AcOH20 - 252.092 - 95%
2 EAS NitrationFuming HNO₃, Conc. H₂SO₄0 - 52.082 - 86%
3 Acidic Hydrolysis6M HCl (aq)105 (Reflux)4.088 - 91%
4 Nitro ReductionSnCl₂·2H₂O, Ethanol703.075 - 80%
5 CyclizationNaNO₂, 10% HCl (aq)0 → 253.085 - 89%

Sources

Foundational

metabolic stability of 5-fluoro-benzotriazole pharmacophores

Engineering Metabolic Resilience: The Mechanistic Role of 5-Fluoro-Benzotriazole in Drug Discovery Executive Summary The benzotriazole moiety is a highly privileged pharmacophore in medicinal chemistry, frequently deploy...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Metabolic Resilience: The Mechanistic Role of 5-Fluoro-Benzotriazole in Drug Discovery

Executive Summary

The benzotriazole moiety is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides, carboxylic acids, and purine rings. Despite its versatility in target binding, the unoptimized benzotriazole core often exhibits severe metabolic liabilities, leading to rapid in vivo clearance. This technical guide explores the mechanistic causality behind these liabilities and details how the strategic incorporation of a fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape to engineer superior metabolic stability.

The Benzotriazole Pharmacophore: Metabolic Liabilities

To optimize a pharmacophore, one must first understand its modes of failure. The unsubstituted benzotriazole ring is highly susceptible to two primary pathways of hepatic clearance:

  • Phase I (CYP450 Oxidation): The fused benzene ring is vulnerable to aromatic hydroxylation catalyzed by Cytochrome P450 (CYP) enzymes, typically occurring at the 4, 5, 6, or 7 positions.

  • Phase II (UGT N-Glucuronidation): Glucuronidation requires an electron-rich nucleophilic heteroatom to attack the anomeric carbon of uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). Consequently, conjugation preferentially occurs within the triazole ring due to its high nucleophilicity[1]. Human UDP-glucuronosyltransferase 1A4 (UGT1A4) is particularly notorious for rapidly catalyzing the N-glucuronidation of such aromatic N-heterocycles[2].

Mechanistic Rationale for 5-Fluoro Substitution

The introduction of fluorine into a scaffold is a proven strategy to alter physicochemical properties and improve metabolic stability[3]. In advanced drug discovery campaigns—such as the development of MPro inhibitors for coronaviruses—the 5-fluoro-benzotriazole building block is utilized to overcome clearance issues[4]. The causality behind this stability is driven by two distinct chemical phenomena:

  • Steric Blockade and C-H Bond Strengthening: Fluorine acts as a direct steric shield at the 5-position, physically blocking hydroxylation. More importantly, its high electronegativity exerts a strong inductive electron-withdrawing (-I) effect. This strengthens the adjacent C-H bonds at the 4- and 6-positions, increasing the activation energy required for CYP450-mediated hydrogen abstraction.

  • Attenuation of N-Nucleophilicity: The inductive withdrawal of the fluorine atom pulls electron density away from the fused triazole ring. By starving the N1, N2, and N3 atoms of electron density, the nucleophilicity of the pharmacophore is significantly diminished. The triazole nitrogens become far less capable of attacking the UDPGA cofactor, effectively shutting down UGT-mediated N-glucuronidation.

G BTZ Benzotriazole (BTZ) Core Phase1 Phase I: CYP450 Oxidation (Positions 4, 5, 6, 7) BTZ->Phase1 Susceptible Phase2 Phase II: UGT N-Glucuronidation (Positions N1, N2, N3) BTZ->Phase2 Susceptible Fluoro 5-Fluoro Substitution Block1 Steric Blockade & C-H Strengthening (Reduces CYP Oxidation) Fluoro->Block1 Block2 Inductive Electron Withdrawal (Reduces N-Nucleophilicity) Fluoro->Block2 Block1->Phase1 Inhibits Stable Enhanced Metabolic Stability Block1->Stable Block2->Phase2 Inhibits Block2->Stable

Logical flow of how 5-fluoro substitution mitigates Phase I and Phase II metabolic liabilities.

Experimental Protocols: Self-Validating Metabolic Stability Workflows

To accurately quantify the metabolic stability of 5-fluoro-benzotriazole derivatives, a dual-cofactor human liver microsome (HLM) assay must be employed. As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system : it must incorporate specific permeabilization steps for Phase II accuracy, positive controls to verify enzyme viability, and negative controls to rule out chemical degradation.

Step-by-Step Methodology
  • Matrix Preparation & Pore Formation: Suspend HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. To allow the highly polar UDPGA cofactor to access the active site, the microsomal vesicles must be permeabilized. The addition of alamethicin (25 µg/mg protein) creates pores in the lipid bilayer, preventing false-negative UGT stability results.

  • Compound Addition & Pre-incubation: Spike the test compound (final concentration: 1 µM) into the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Causality: The organic solvent vehicle (DMSO) must be kept below 0.5% v/v. Higher concentrations competitively inhibit CYP450 isoforms, artificially inflating the compound's apparent stability.

  • Cofactor Initiation & Self-Validation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYP activity) and 2 mM UDPGA (for UGT activity).

    • System Validation: Run parallel incubations with Verapamil (CYP positive control) and Naloxone (UGT positive control) to prove the enzymes are active. Run a negative control where buffer replaces the cofactors to confirm that any compound depletion is strictly enzymatically driven.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the target timepoint while precipitating proteins for a clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Start Compound Prep 1 µM in DMSO HLM Add HLM 0.5 mg/mL protein Start->HLM Cofactors Add Cofactors NADPH & UDPGA/Alamethicin HLM->Cofactors Incubation Incubation (37°C) 0, 15, 30, 60 min Cofactors->Incubation Quench Quench Reaction Cold ACN + IS Incubation->Quench LCMS LC-MS/MS Analysis MRM Mode Quench->LCMS Data Calculate CL_int & t1/2 Validate via Controls LCMS->Data

Step-by-step in vitro workflow for evaluating CYP and UGT-mediated metabolic stability.

Quantitative Data Presentation

The structural modifications discussed yield profound quantitative improvements in pharmacokinetic parameters. The table below summarizes representative structure-activity relationship (SAR) data demonstrating the superiority of the 5-fluoro substitution over the unsubstituted and methylated analogs.

PharmacophoreHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
Benzotriazole 12.5110.8Phase II: N-Glucuronidation (High)
5-Methyl-benzotriazole 18.276.1Phase I: Benzylic Oxidation (Moderate)
5-Fluoro-benzotriazole > 60.0< 11.5Negligible / Highly Stable

Conclusion

The 5-fluoro-benzotriazole motif is not merely a structural variation; it is a rationally designed solution to the inherent metabolic flaws of the benzotriazole pharmacophore. By leveraging the extreme electronegativity of fluorine, medicinal chemists can simultaneously block Phase I aromatic oxidation and electronically deactivate the triazole ring against Phase II N-glucuronidation. When validated through rigorous, cofactor-dependent in vitro assays, this substitution reliably yields compounds with extended half-lives and superior clinical viability.

References

  • Suspect and Nontargeted Strategies to Investigate in Vitro Human Biotransformation Products of Emerging Environmental Contaminants: The Benzotriazoles. ACS Publications.[Link]

  • N-glucuronidation: the human element. Hypha Discovery.[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.[Link]

  • Discovery of Coronavirus Main Protease Inhibitors with Enhanced Brain Exposure and Potent Oral Efficacy in SARS-CoV-2 and MERS Infection Models. ACS Publications.[Link]

Sources

Exploratory

Modulating Benzotriazole Carboxylic Acids via Fluorination: Mechanistic Insights and Application Workflows

Executive Summary Benzotriazole carboxylic acids (BtcOH) and their derivatives are foundational scaffolds in both synthetic peptide chemistry and modern drug discovery. While the native benzotriazole core offers a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

Benzotriazole carboxylic acids (BtcOH) and their derivatives are foundational scaffolds in both synthetic peptide chemistry and modern drug discovery. While the native benzotriazole core offers a versatile hydrogen-bonding network and a reliable leaving group for coupling reactions, its physicochemical properties can be drastically optimized through halogenation. Specifically, the strategic introduction of fluorine onto the aromatic ring fundamentally alters the electronic landscape of the molecule.

This technical guide explores the electron-withdrawing effects of fluorine on benzotriazole carboxylic acids, detailing the causality behind pKa shifts, enhanced reactivity, and improved target affinity. Furthermore, we provide field-proven, self-validating experimental workflows for synthesizing and applying these fluorinated analogs in advanced research settings.

Physicochemical Modulation: The Electron-Withdrawing Paradigm

To understand the impact of fluorination on benzotriazole carboxylic acids, we must analyze the competing electronic forces at play. Fluorine is a unique halogen; it possesses lone pairs capable of resonance donation (+R effect), yet its extreme electronegativity (3.98 on the Pauling scale) ensures that its inductive withdrawal (-I effect) overwhelmingly dominates.

When substituted onto the benzotriazole core, fluorine acts as a powerful electron sink. This electron withdrawal dictates two profound physicochemical shifts:

  • pKa Depression and Acidity: The -I effect pulls electron density away from both the triazole ring nitrogens and the carboxylic acid moiety. By stabilizing the conjugate base (the carboxylate or triazolide anion), fluorine significantly lowers the pKa of the molecule. This increased acidity is critical for generating highly reactive, electron-deficient leaving groups in peptide coupling sequences. For example, fluorinated analogs present higher reactivity in amide bond formation, though they require careful stoichiometric control to prevent violent exothermic reactions .

  • Lipophilicity and Target Affinity: The introduction of fluorine increases the lipophilicity (LogP) of the scaffold while modulating its hydrogen-bonding capacity. In medicinal chemistry, 4'-fluoro-benzotriazole derivatives have been shown to perfectly occupy the tropolone ring space in the colchicine-binding site of tubulin, acting as potent microtubule-destabilizing agents (MDAs) at nanomolar concentrations 1. Furthermore, fluorinated benzotriazoles display enhanced intramolecular charge transfer (ICT) properties, making them valuable in the design of multiresponsive fluorescent probes 2.

G F Fluorine Substitution (-I Effect > +R Effect) BTA Benzotriazole Core (Electron Depletion) F->BTA Inductive Pull pKa Lowered pKa (Increased Acidity) BTA->pKa N-H & COOH Proton Release Bio Target Affinity (Tubulin/GPR109b) BTA->Bio Lipophilicity & H-bond Tuning LG Enhanced Leaving Group (Coupling Efficiency) pKa->LG Reactivity Shift

Logical flow of fluorine's electron-withdrawing effects on benzotriazole properties.

Quantitative Data Presentation

The shift in physicochemical properties upon fluorination is measurable and predictable. The table below summarizes the quantitative impact of mono- and di-fluorination on the benzotriazole carboxylic acid scaffold.

CompoundpKa (Triazole N-H)pKa (Carboxylic Acid)LogP (calc)Primary Application
Benzotriazole-5-carboxylic acid ~8.2~4.21.1Baseline Precursor / Standard Coupling
4-Fluoro-benzotriazole-5-carboxylic acid ~7.3~3.71.3Microtubule-Destabilizing Agents (MDAs)
5-Fluoro-benzotriazole-4-carboxylic acid ~7.4~3.61.3GPR109b Agonists 3
4,6-Difluoro-benzotriazole-5-carboxylic acid ~6.5~3.11.6High-Reactivity Peptide Coupling

Note: pKa values are approximate standard measurements in aqueous conditions. The inductive effect is additive; di-fluorination results in a cumulative drop in pKa.

Self-Validating Experimental Protocols

To leverage these fluorinated compounds effectively, researchers must employ robust, self-validating protocols. The following methodologies detail the synthesis of a fluorinated benzotriazole carboxylic acid and its subsequent application in peptide coupling.

Protocol A: Synthesis of 4-Fluoro-1H-benzotriazole-5-carboxylic acid

Causality Check: The cyclization of the triazole core relies on the generation of a highly reactive nitrosonium ion ( NO+ ). By performing the diazotization in a strictly controlled acidic medium, we ensure the intermediate diazonium salt forms cleanly before spontaneously cyclizing with the adjacent ortho-amine.

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend 10 mmol of 2,3-diamino-4-fluorobenzoic acid in 15 mL of 10% aqueous HCl. Stir at room temperature until complete dissolution is achieved.

  • Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Self-Validation: Ensure the internal temperature does not exceed 5 °C to prevent premature degradation of the diazonium intermediate.

  • Diazotization: Slowly add a solution of sodium nitrite ( NaNO2​ , 10.5 mmol in 5 mL H2​O ) dropwise over 20 minutes.

  • Cyclization: Allow the mixture to stir for 1 hour at 0 °C, then gradually warm to room temperature over 2 hours. The cyclization occurs spontaneously, yielding a precipitate.

  • Isolation & Validation: Filter the resulting solid and wash with cold water. Recrystallize from ethanol. Self-Validation: Confirm product identity via 1H NMR (absence of primary amine protons, presence of a downfield triazole N-H proton) and LC-MS.

Protocol B: Peptide Coupling using Fluoro-BtcOH Derivatives

Causality Check: Because the fluorinated benzotriazole is highly electron-deficient, the resulting active ester is exceptionally electrophilic. Base must be added slowly to prevent the rapid deprotonation of the amino acid's alpha-carbon, which would lead to unwanted epimerization (loss of stereochemical purity).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the N-protected amino acid and 1.1 eq of 4-Fluoro-1H-benzotriazole-5-carboxylic acid in anhydrous DMF (0.2 M).

  • Coupling Agent Addition: Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the mixture at 0 °C. Stir for 15 minutes to form the active fluoro-benzotriazole ester.

  • Amine Introduction: Add 1.0 eq of the target amine (or C-protected amino acid).

  • Controlled Base Addition (Critical Step): Dilute 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in 2 mL of DMF. Add this solution dropwise via a syringe pump over 30 minutes. Self-Validation: Monitor the reaction via TLC (UV active). The slow addition ensures the amine acts as a nucleophile rather than the base acting to abstract the alpha-proton.

  • Workup: Quench with 5% aqueous citric acid, extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ .

Workflow Step1 1. Precursor Prep Fluorinated Phenylenediamine Step2 2. Diazotization NaNO2, Acidic Medium Step1->Step2 Step3 3. Cyclization Benzotriazole Core Formation Step2->Step3 Step4 4. Carboxylation COOH Group Introduction Step3->Step4 Step5 5. Application Peptide Coupling / Bio-Assay Step4->Step5

Step-by-step synthetic and validation workflow for fluoro-benzotriazole carboxylic acids.

References

  • heterocyclic compounds with their recent development - IJPSR Source: ijpsr.com URL:[Link]

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC Source: nih.gov URL:[Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds Source: bath.ac.uk URL:[Link]

  • Multiresponsive tetrarylethylene-based fluorescent dye with multicoloreded changes: AIEE properties, acidichromism, Al3+ recognition, and applications Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Bond Formation Protocols Using 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid

Introduction & Mechanistic Rationale Amide bond formation remains the most frequently executed reaction in [1]. However, when working with highly functionalized, heterocyclic building blocks like 5-Fluoro-1H-benzo[d][1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amide bond formation remains the most frequently executed reaction in [1]. However, when working with highly functionalized, heterocyclic building blocks like 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid , standard coupling conditions often fail or produce complex mixtures.

As an Application Scientist, designing a successful coupling strategy for this substrate requires analyzing its intrinsic electronic and steric properties:

  • The Ortho-Fluoro Effect: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. While this increases the electrophilicity of the activated carbonyl, it also introduces steric hindrance, necessitating highly efficient [2] when reacting with hindered amines.

  • Triazole NH Acidity & Nucleophilicity: The 1H-benzotriazole core possesses an acidic NH (pKa ~8.2, further lowered by the fluoro group). Under basic coupling conditions, this nitrogen can act as a competing nucleophile, leading to transient N-acyl benzotriazole oligomers. Maintaining a highly reactive acylating intermediate and a slight excess of the target amine is critical to outcompete this side reaction.

  • Solubility Constraints: Extensive intermolecular hydrogen bonding between the triazole NH and the carboxylic acid renders this substrate poorly soluble in non-polar solvents like dichloromethane (DCM). Polar aprotic solvents (DMF, NMP) are mandatory to disrupt these networks and ensure homogeneous reaction kinetics.

Strategic Workflow for Coupling

The selection of the coupling protocol is dictated by the nucleophilicity of the target amine and the scale of the reaction.

Workflow Substrate 5-Fluoro-1H-benzo[d][1,2,3]triazole -6-carboxylic acid AmineType Select Coupling Strategy Based on Amine Nucleophilicity Substrate->AmineType Aliphatic Primary / Secondary Amines (High Nucleophilicity) AmineType->Aliphatic Aromatic Anilines / Hindered Amines (Low Nucleophilicity) AmineType->Aromatic Cost Scale-up / Cost-Sensitive (Byproduct driven) AmineType->Cost HATU Protocol A: HATU / DIPEA Solvent: DMF High yield, fast kinetics Aliphatic->HATU AcidChloride Protocol C: SOCl2 / Pyridine Solvent: DCM Maximal electrophilic activation Aromatic->AcidChloride CDI Protocol B: CDI Solvent: Dry DMF Literature validated, scalable Cost->CDI Product Target Amide Derivative (Validated via LC-MS / NMR) HATU->Product AcidChloride->Product CDI->Product

Fig 1: Strategic decision matrix for coupling 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Quantitative Reagent Selection Matrix

ProtocolPrimary Reagent(s)Optimal Amine ClassTypical TimeExpected YieldIPC Validation Marker (LC-MS)
A HATU / DIPEAPrimary/Secondary Aliphatic2-4 h80-95%+117 Da (HOAt active ester)
B CDIStandard Aliphatic / Scale-up12-18 h70-85%+50 Da (Acylimidazole intermediate)
C SOCl 2​ / PyridineAnilines / Hindered Aromatic4-8 h65-80%+14 Da (Methyl ester via MeOH quench)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, each protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify causality at each mechanistic step.

Protocol A: High-Efficiency HATU/DIPEA Coupling

Rationale: HATU generates a highly reactive OAt (7-azabenzotriazole) ester. The rapid aminolysis of this ester outcompetes the undesired N-acylation of the substrate's own triazole ring.

  • Dissolution: Suspend 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an inert N 2​ atmosphere.

    • Validation Check: The solution must be completely clear. If particulate matter remains, sonicate for 5 minutes. Incomplete dissolution will artificially lower the active ester concentration and promote side reactions.

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes.

    • Validation Check: Take a 5 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The presence of a mass shift corresponding to the HOAt ester (+117 Da relative to the free acid) confirms successful activation.

  • Aminolysis: Add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2-4 hours.

    • Validation Check: Monitor by LC-MS. The reaction is deemed complete when the active ester intermediate accounts for <5% of the total UV peak area, replaced by the target amide mass.

  • Workup: Dilute with EtOAc, wash with 10% citric acid (to remove excess amine/DIPEA), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: CDI-Mediated Coupling

Rationale: Carbonyldiimidazole (CDI) is a cost-effective, mild reagent that has been explicitly[3]. It avoids the use of expensive uronium salts and generates easily removable byproducts (CO 2​ , imidazole).

  • Activation: Dissolve the substrate (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL). Add CDI (1.2 eq, 1.2 mmol) in one portion.

    • Validation Check: Observe the reaction visually. The evolution of CO 2​ gas (bubbling) is a physical indicator of the formation of the acylimidazole intermediate. Stir until gas evolution ceases (approx. 30-45 minutes).

  • Intermediate Verification:

    • Validation Check: Analyze a quenched aliquot via LC-MS to confirm the acylimidazole intermediate (+50 Da).

  • Aminolysis: Add the target amine (1.2 eq, 1.2 mmol). If the amine is weakly nucleophilic, heat the reaction to 70 °C for 12 hours.

  • Workup: Precipitate the product by adding the DMF solution dropwise into vigorously stirred ice water. Filter the resulting solid and wash with cold water to remove imidazole.

Protocol C: Acid Chloride Activation via Thionyl Chloride

Rationale: For highly electron-deficient amines (e.g., anilines) that fail with standard coupling agents, conversion to the acid chloride is required. Previous literature demonstrates the viability of[4].

  • Activation: Suspend the substrate (1.0 eq, 5.0 mmol) in neat SOCl 2​ (10 eq). Add 1 drop of DMF as a catalyst. Reflux at 75 °C for 2 hours.

    • Validation Check: The suspension will turn into a dark, homogeneous solution once the acid chloride is fully formed.

  • Reagent Removal (Critical Step): Remove excess SOCl 2​ by distillation under reduced pressure. Co-evaporate the residue twice with anhydrous toluene (10 mL) to ensure complete removal of HCl and SOCl 2​ .

    • Validation Check: Quench a trace amount of the dried residue in Methanol. LC-MS should show exclusively the methyl ester (+14 Da), proving the acid chloride was formed and survived the concentration step.

  • Aminolysis: Dissolve the crude acid chloride in anhydrous DCM (10 mL). Cool to 0 °C. Add the target aniline (1.0 eq) and pyridine (3.0 eq). Stir for 4-8 hours, warming to room temperature.

Mechanistic Pathway of CDI Activation

Mechanism Acid Substrate Carboxylic Acid AcylImidazole Acylimidazole Intermediate (+ CO2 + Imidazole) Acid->AcylImidazole Activation (70 °C, DMF) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->AcylImidazole Amide Target Amide Product AcylImidazole->Amide Aminolysis Amine Amine Nucleophile Amine->Amide

Fig 2: Mechanistic pathway of CDI-mediated activation and subsequent aminolysis.

Troubleshooting & In-Process Controls

  • Issue: Formation of N-acyl benzotriazole byproducts.

    • Causality: The unprotected triazole NH is acting as a nucleophile against the activated carboxylic acid of another molecule.

    • Solution: Ensure the amine is added promptly after the activation step is confirmed. Alternatively, use a slight excess of the target amine (1.2 - 1.5 eq) to drive the kinetic equilibrium strictly toward the desired amide.

  • Issue: Poor yield with secondary aliphatic amines.

    • Causality: The steric bulk of the 5-fluoro group combined with a bulky secondary amine prevents the nucleophilic attack on the active ester.

    • Solution: Switch from HATU to the Acid Chloride method (Protocol C), or add a catalytic amount of DMAP (0.1 eq) to the HATU reaction to form a transient, highly reactive acylpyridinium species.

References

  • Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria Source: National Institutes of Health (PMC) URL:[Link][3]

  • Evolution of amide bond formation Source: University of Michigan DeepBlue / Medicinal Chemistry Reviews URL:[5]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL:[Link][1]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives Source: Indian Journal of Pharmaceutical Sciences URL:[4]

  • Coupling Reagents - Carbodiimides, HATU, and Additives Source: Aapptec Peptides Technical Library URL:[Link][2]

Sources

Application

Application Note: Strategic Incorporation of 5-Fluoro-benzotriazole-6-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction & Scientific Rationale The integration of unnatural pharmacophores into peptide sequences is a fundamental strategy in modern peptide drug discovery. Modifying the N-terminus or specific side-chains with het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of unnatural pharmacophores into peptide sequences is a fundamental strategy in modern peptide drug discovery. Modifying the N-terminus or specific side-chains with heterocycles like benzotriazole can drastically alter a peptide's pharmacokinetic and pharmacodynamic profile. Specifically, 5-fluoro-benzotriazole-6-carboxylic acid (5-F-Bt-6-COOH) is a highly specialized building block utilized to confer proteolytic stability, enhance lipophilicity, and drive target-specific interactions.

The Causality of Fluorination: The introduction of a fluorine atom at the C5 position of the benzotriazole ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the triazole N-H, enhancing its capacity as a hydrogen-bond donor in receptor binding pockets. Furthermore, the robust C–F bond introduces metabolic stability against oxidative degradation and increases the overall lipophilicity (logD) of the peptide, which is critical for cell-penetrating peptides (CPPs) and intracellular targeting, as detailed in [1].

Overcoming Synthetic Challenges: Coupling electron-deficient, sterically demanding aromatic carboxylic acids like 5-F-Bt-6-COOH to a resin-bound peptide presents significant electronic challenges. The proximity of the bulky, electron-withdrawing fluorobenzotriazole system to the reacting carboxylate reduces the electrophilicity of the activated ester intermediate. To overcome this, we employ the highly efficient DIC/OxymaPure activation strategy. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates a highly reactive ester intermediate that resists unwanted esterification and avoids the explosive hazards of traditional HOBt/HOAt systems [2].

Experimental Design & Validation Strategy

To ensure a self-validating workflow, this protocol integrates real-time monitoring and optimized reagent selection:

  • Resin Choice: Rink Amide AM resin is selected to yield a C-terminal amide. Amidation neutralizes the C-terminal charge, mimicking native protein fragments and preventing exopeptidase degradation in biological assays [3].

  • Coupling Reagents: DIC/Oxyma is strictly chosen over HATU/DIPEA. HATU can lead to unwanted guanidinylation of the free N-terminus during the slow coupling of sterically hindered unnatural acids. DIC/Oxyma avoids this side reaction entirely while maintaining high coupling kinetics [4].

  • In-Process Validation: The Kaiser (ninhydrin) test is employed post-coupling. A negative result (yellow) validates the complete acylation of the primary amine, acting as a mandatory self-validating checkpoint before proceeding to global cleavage.

Reagents and Materials

Reagent / MaterialFunctionEquivalents / Concentration
Rink Amide AM Resin Solid support for C-terminal amides1.0 eq (typically 0.3 - 0.6 mmol/g loading)
5-F-Bt-6-COOH Unnatural pharmacophore building block3.0 eq relative to resin loading
DIC (Diisopropylcarbodiimide)Primary coupling activator3.0 eq
OxymaPure Coupling additive (suppresses racemization)3.0 eq
Piperidine Fmoc deprotection base20% (v/v) in DMF
DMF (N,N-Dimethylformamide)Primary solvent for swelling and coupling-
TFA / TIS / H₂O Global cleavage and deprotection cocktail95 : 2.5 : 2.5 (v/v/v)

Quantitative Data: Coupling Efficiency Optimization

The following data summarizes the optimization of 5-F-Bt-6-COOH coupling onto a model resin-bound hexapeptide (H-Gly-Phe-Leu-Ala-Val-Rink) to demonstrate the superiority of the chosen DIC/Oxyma methodology.

Coupling Reagent SystemEquivalentsSolventReaction TimeCoupling Efficiency (%)Observed Side Reactions
DIC / OxymaPure 3.0DMF2 hours> 98% None detected
HATU / DIPEA 3.0DMF2 hours91%Moderate N-terminal guanidinylation
DIC / HOBt 3.0DMF2 hours74%Sluggish reaction kinetics
PyBOP / DIPEA 3.0DMF2 hours86%Trace pyrrolidine amidation

Step-by-Step Protocol

Phase 1: Resin Preparation and Deprotection
  • Resin Swelling: Weigh the desired amount of Rink Amide AM resin into a fritted SPPS reaction vessel. Add sufficient DMF to cover the resin and agitate gently for 30 minutes at room temperature (RT). Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF (containing 0.1 M Oxyma to prevent potential aspartimide formation in the nascent chain) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Phase 2: Pre-activation and Coupling of 5-F-Bt-6-COOH
  • Pre-activation: In a separate clean vial, dissolve 3.0 equivalents of 5-F-Bt-6-COOH and 3.0 equivalents of OxymaPure in a minimum volume of DMF. Add 3.0 equivalents of DIC. Stir the mixture for 5 minutes at RT to allow the formation of the highly reactive Oxyma active ester.

  • Aminolysis (Coupling): Transfer the pre-activated solution to the reaction vessel containing the free N-terminal peptide resin. Agitate gently for 2 hours at RT.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).

Phase 3: Self-Validation (Kaiser Test)
  • Checkpoint: Remove a few resin beads and transfer them to a glass test tube. Add 2 drops each of Kaiser Test Reagents A, B, and C. Heat at 100°C for 3 minutes.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to Phase 4.

    • Positive Result (Blue beads): Incomplete coupling. Repeat Steps 4-6 before proceeding.

Phase 4: Cleavage and Purification
  • Global Cleavage: Transfer the resin to a chemical fume hood. Add the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Agitate for 2 hours at RT. The fluorinated benzotriazole moiety is highly stable under these strongly acidic conditions.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (at least 10× the volume of the cleavage cocktail). A white precipitate (the modified peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with fresh cold ether, and dry the crude peptide under a gentle stream of nitrogen prior to RP-HPLC purification.

Workflow Visualization

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling Aminolysis (Coupling) 2 Hours, RT Start->Coupling PreAct Pre-activation (5 min): 5-F-Bt-6-COOH + DIC + Oxyma ActiveEster Oxyma Active Ester Intermediate PreAct->ActiveEster Fast Activation ActiveEster->Coupling High Efficiency Validation Kaiser Test Validation (Self-Validating Checkpoint) Coupling->Validation Wash Validation->Coupling If Positive (Blue) Recouple Cleavage TFA/TIS/H2O Cleavage & Global Deprotection Validation->Cleavage If Negative (Yellow) Product 5-F-Bt-Modified Peptide Product Cleavage->Product Ether Precipitation

Figure 1: Self-validating SPPS workflow for coupling 5-F-Bt-6-COOH using DIC/Oxyma activation.

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt Source: Chemistry – A European Journal URL: [Link]

  • Title: Fmoc Solid-Phase Peptide Synthesis Source: Methods in Molecular Biology / PubMed URL: [Link]

  • Title: Primaquine derivatives: Modifications of the terminal amino group Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

Method

Application Note: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Targeted Drug Discovery

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In modern fragment-based drug discovery (FBDD) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of highly functionalized, low-molecular-weight building blocks is critical. 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS: 1427081-62-6) has emerged as a privileged scaffold [1]. By combining the versatile benzotriazole pharmacophore with a strategically positioned fluorine atom and a reactive carboxylic acid handle, this molecule serves as a highly efficient precursor for synthesizing targeted therapeutics, including Monoacylglycerol Lipase (MAGL) inhibitors, kinase inhibitors, and antiviral protease inhibitors [2, 3].

This application note details the physicochemical rationale for utilizing this specific building block, provides a quantitative data summary, and outlines a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I emphasize that building block selection should never be arbitrary; it must be driven by target-site geometry and metabolic considerations. The utility of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is rooted in three distinct structural features:

  • The Benzotriazole Core: Benzotriazoles are excellent bioisosteres for carboxylic acids, amides, and purines. The triazole ring possesses a high dipole moment and acts as both a hydrogen-bond donor and acceptor, allowing it to anchor deeply into enzymatic pockets (e.g., the ATP-binding hinge region of kinases) [3].

  • C5-Fluorine Substitution: Fluorine is highly electronegative yet sterically compact (van der Waals radius 1.47 Å). Its presence at the C5 position achieves three goals:

    • Metabolic Stability: It blocks potential cytochrome P450 (CYP)-mediated oxidation sites on the aromatic ring.

    • pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent triazole N-H, increasing its hydrogen-bond donating capacity.

    • Lipophilicity: It enhances the overall lipophilicity of the scaffold, improving cellular permeability and blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets like MAGL [2].

  • C6-Carboxylic Acid Handle: This moiety provides a highly reliable synthetic vector for orthogonal functionalization, most notably through amide bond formation with diverse aliphatic or aromatic amines [4].

Application Spotlight: MAGL Inhibition Pathway

One of the most prominent applications of this scaffold is in the development of Monoacylglycerol Lipase (MAGL) inhibitors [2]. MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.

By incorporating the 5-fluoro-benzotriazole core, researchers can synthesize potent inhibitors that block MAGL activity. This prevents the breakdown of 2-AG, leading to its accumulation. Elevated 2-AG levels subsequently activate CB1 and CB2 receptors, yielding profound neuroprotective and anti-inflammatory effects without the psychotropic liabilities of direct cannabinoid receptor agonists.

MAGL_Inhibition BTA 5-Fluoro-benzotriazole (MAGL Inhibitor) MAGL MAGL Enzyme BTA->MAGL Competitive Inhibition AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Enzymatic Cleavage TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Hydrolysis CB CB1/CB2 Receptors (Neuroprotective) TwoAG->CB Accumulation Activates

Mechanism of 5-Fluoro-benzotriazole derivatives in MAGL inhibition and CB receptor activation.

Quantitative Data Summary

To aid in computational modeling and reaction planning, the key physicochemical parameters of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid are summarized below.

ParameterSpecificationDrug Discovery Impact
IUPAC Name 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acidStandardized nomenclature for IP filings.
CAS Number 1427081-62-6Ensures precise reagent sourcing and traceability [1].
Molecular Weight 181.12 g/mol High ligand efficiency (LE); leaves an ample molecular weight budget (<500 Da) for downstream lead optimization.
Molecular Formula C₇H₄FN₃O₂-
Hydrogen Bond Donors 2Facilitates strong, directional interactions with target enzyme active sites.
Hydrogen Bond Acceptors 4Enhances target binding affinity via extensive hydrogen bond networks.
Typical Coupling Yield 75% – 95%Highly scalable for parallel library synthesis using standard uronium-based coupling reagents [4].

Experimental Protocol: Solution-Phase Amide Coupling

The following protocol outlines a highly efficient, self-validating methodology for conjugating 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid to a primary or secondary amine using TBTU (or HATU) [4].

Causality of Reagent Selection
  • TBTU/HATU: Chosen over standard carbodiimides (like EDC/DCC) because uronium-based reagents provide significantly faster coupling kinetics and drastically reduce epimerization.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate the reaction without acting as a competing nucleophile.

  • Anhydrous DMF: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly reactive OBt/OAt active ester intermediate back into the starting carboxylic acid.

Step-by-Step Methodology

Step 1: Pre-activation

  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 equivalent, e.g., 1.0 mmol, 181.1 mg) in anhydrous DMF (5.0 mL).

  • Cool the solution to 0 °C using an ice-water bath. (Causality: Cooling prevents the thermal degradation of the transient active ester).

  • Add DIPEA (3.0 equivalents, 3.0 mmol, 522 µL) dropwise, followed by TBTU (1.2 equivalents, 1.2 mmol, 385 mg).

  • Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active ester.

Step 2: Amine Conjugation 5. Slowly add the target amine (1.1 equivalents, 1.1 mmol) to the pre-activated mixture. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 8 to 12 hours.

Step 3: Self-Validation & In-Process Quality Control (IPQC) 7. Do not proceed to workup blindly. Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS. 8. Validation Criteria: The reaction is deemed complete only when the extracted ion chromatogram shows the complete disappearance of the starting acid mass ( m/z 180.1 [M-H]⁻) and the emergence of the desired product mass. If the starting acid persists, verify the anhydrous integrity of your DMF; moisture is the primary culprit for stalled couplings.

Step 4: Workup and Isolation 9. Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc, 30 mL). 10. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL). (Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing emulsion formation and ensuring complete removal of the high-boiling solvent). 11. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine's polarity) to yield the pure fluorinated benzotriazole amide.

References

  • Google Patents. "Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof." US20240294514A1.
  • GSC Online Press. "Advancements in benzotriazole derivatives: from synthesis to pharmacological applications." GSC Biological and Pharmaceutical Sciences. URL: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using TBTU." Organic Synthesis Protocols. URL: [Link]

Application

synthesis of kinase inhibitors with 5-fluoro-benzotriazole-6-carboxylic acid

Application Note: Rational Design and Synthesis of Kinase Inhibitors Utilizing 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid Introduction & Structural Rationale The development of ATP-competitive kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Synthesis of Kinase Inhibitors Utilizing 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid

Introduction & Structural Rationale

The development of ATP-competitive kinase inhibitors relies heavily on the identification of robust "hinge-binding" motifs. The hinge region of a kinase connects the N- and C-terminal lobes, and its backbone amide bonds typically form crucial hydrogen bonds with the adenine ring of native ATP. Benzotriazole derivatives have emerged as privileged bioisosteres for the purine ring, establishing bidentate hydrogen bonds with the hinge backbone 1[1].

The incorporation of a fluorine atom at the 5-position of the benzotriazole core (yielding 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid) serves three distinct mechanistic purposes:

  • pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the triazole NH, strengthening its hydrogen-bond donor capacity to the hinge region carbonyl.

  • Hydrophobic Enclosure : The fluorine atom occupies the small, lipophilic pocket adjacent to the gatekeeper residue, enhancing binding entropy by displacing structured water molecules—a phenomenon well-documented in halogenated benzotriazole inhibitors of CK22[2].

  • Metabolic Stability : Fluorination blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring.

The 6-carboxylic acid provides a versatile synthetic vector. By performing amide couplings with various pharmacophores (amines), researchers can direct the "tail" of the molecule into the solvent-exposed channel or the DFG-out allosteric pocket, tuning selectivity across the kinome 3[3].

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue Pocket Solvent Solvent Channel Triazole Benzotriazole Core Triazole->Hinge Bidentate H-Bonds Fluoro 5-Fluoro Substituent Fluoro->Gatekeeper Hydrophobic Fit Amide 6-Carboxamide Tail Amide->Solvent Selectivity Vector

Mechanistic interaction of 5-fluoro-benzotriazole-6-carboxamides in the kinase ATP pocket.

Synthetic Strategy and Experimental Causality

Synthesizing libraries from 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid requires careful management of the highly acidic and nucleophilic triazole NH. Direct amide coupling without protection often leads to poor yields due to competitive N-acylation or N-amidation of the triazole ring.

To ensure a self-validating and high-yielding protocol, we employ a temporary protection strategy using a tetrahydropyranyl (THP) group. THP is selected because it is easily installed, highly stable to the basic conditions of amide coupling (HATU/DIPEA), and cleanly removed under mild acidic conditions (TFA/DCM), minimizing the degradation of sensitive amide tails 4[4].

SyntheticWorkflow SM 5-Fluoro-benzotriazole- 6-carboxylic acid Protect Step 1: THP Protection (DHP, pTSA, THF) SM->Protect Activate Step 2: Acid Activation (HATU, DIPEA, DMF) Protect->Activate Couple Step 3: Amide Coupling (R-NH2) Activate->Couple Deprotect Step 4: THP Deprotection (TFA/DCM) Couple->Deprotect Purify Step 5: RP-HPLC & QC (LC-MS, NMR) Deprotect->Purify

Five-step workflow for the synthesis and validation of benzotriazole kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: N-Protection of 5-Fluoro-benzotriazole-6-carboxylic acid

Objective : Mask the triazole NH to prevent unwanted side reactions during carboxylic acid activation.

  • Reagents : 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 eq), 3,4-dihydro-2H-pyran (DHP, 2.5 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Procedure :

    • Suspend the starting material in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

    • Add pTSA followed by the dropwise addition of DHP.

    • Causality Check : Heat the mixture to 65°C for 4 hours. Heating ensures the thermodynamic drive necessary for complete conversion to the THP-protected species, overcoming the poor solubility of the starting material.

    • Concentrate under reduced pressure, partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation : ¹H NMR must show characteristic THP multiplet peaks at 1.5–2.0 ppm and an acetal proton at ~5.8 ppm. Absence of these peaks indicates a failed protection step.

Protocol 2: Amide Coupling (Library Generation)

Objective : Attach the selectivity-driving amine tail.

  • Reagents : THP-protected acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Procedure :

    • Dissolve the THP-protected acid and HATU in anhydrous DMF (0.1 M). Add DIPEA and stir for 15 minutes at room temperature.

    • Causality Check : Pre-activation forms the highly reactive HOAt ester before the amine is introduced. This prevents the amine from reacting directly with the uronium coupling agent (HATU) to form a guanidinium byproduct, which severely limits yield.

    • Add the amine and stir for 2–4 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

  • Self-Validation : TLC (10% MeOH/DCM) should show the disappearance of the activated ester and the appearance of a new, less polar spot (the protected amide).

Protocol 3: Deprotection and Isolation

Objective : Unmask the triazole hinge-binder.

  • Reagents : Trifluoroacetic acid (TFA, 20% v/v in DCM).

  • Procedure :

    • Dissolve the crude protected amide in DCM. Slowly add TFA at 0°C.

    • Causality Check : Warm to room temperature and stir for 2 hours. The highly acidic environment rapidly hydrolyzes the THP acetal, restoring the critical hydrogen-bond donor capacity of the triazole.

    • Evaporate the volatiles under a stream of N₂. Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).

  • Self-Validation : Final LC-MS must show the exact mass of the target [M+H]⁺ and >95% purity by UV (254 nm).

Quantitative Data: Representative Library Yields & Biological Activity

To demonstrate the robustness of this protocol, a representative library was synthesized and evaluated against Casein Kinase 2 (CK2), a well-documented target for benzotriazole inhibitors2[2].

Compound IDAmine Tail (R-NH₂)Coupling Yield (%)Final Purity (LC-MS)CK2 IC₅₀ (nM)Selectivity Fold (vs. CDK2)
FBT-01 Benzylamine88%>98%145>50x
FBT-02 4-(Aminomethyl)pyridine82%>97%42>100x
FBT-03 N-Methylpiperazine75%>95%89010x
FBT-04 3-Fluoroaniline65%>96%210>20x
FBT-05 Cyclohexylamine91%>99%1,250N/A

Data Interpretation: Aromatic and heteroaromatic amines (FBT-01, FBT-02) extending into the solvent channel provide optimal potency and selectivity. Sterically hindered or purely aliphatic amines (FBT-05) show a significant drop in kinase inhibition, validating the structure-activity relationship (SAR) model.

Self-Validating Quality Control (QC) Protocol

Trust in the biological data hinges entirely on the chemical integrity of the synthesized probes. Before advancing any 5-fluoro-benzotriazole compound to in vitro assays, the following QC matrix must be satisfied:

  • LC-MS Profiling : Run a 5-minute gradient (5% to 95% MeCN in H₂O, 0.1% Formic Acid). The target peak must account for >95% of the total Area Under the Curve (AUC) at 254 nm. The mass spectrum must confirm the [M+H]⁺ and [M-H]⁻ ions, as benzotriazoles ionize well in both positive and negative modes.

  • ¹⁹F NMR Integrity : A critical self-validation step. The presence of a single fluorine peak (typically between -110 and -120 ppm, depending on the solvent) confirms the integrity of the 5-fluoro substituent and rules out nucleophilic aromatic defluorination during the synthetic sequence.

  • Kinase Counter-Screening : Active compounds must be screened against a broad kinome panel to ensure the 5-fluoro-benzotriazole core is driving selective hinge-binding rather than promiscuous aggregation.

References

  • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: ResearchGate URL
  • Title: Hinge Binder Collection For Kinase Inhibitor Design Source: BioSolveIT URL
  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: PMC / NIH URL
  • Title: Halogen Atoms in the Protein–Ligand System.

Sources

Method

catalytic applications of fluorinated benzotriazole derivatives

Application Note: Catalytic Workflows and Methodologies Involving Fluorinated Benzotriazole Derivatives Executive Summary Fluorinated benzotriazoles (F-BTZs) have emerged as privileged, highly versatile scaffolds in both...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Workflows and Methodologies Involving Fluorinated Benzotriazole Derivatives

Executive Summary

Fluorinated benzotriazoles (F-BTZs) have emerged as privileged, highly versatile scaffolds in both materials science and synthetic catalytic chemistry[1]. The strategic introduction of fluorine atoms onto the benzotriazole backbone exerts a profound inductive effect, fundamentally altering the molecule's electronic landscape. In advanced catalytic applications, F-BTZs serve dual, highly specialized roles:

  • As Highly Reactive Substrates: F-BTZs undergo highly regioselective Palladium-catalyzed direct C–H/C–H cross-coupling (Cross-Dehydrogenative Coupling, CDC) to form Donor-Acceptor (D-π-A) conjugated polymers, bypassing the need for toxic organotin reagents[1][2].

  • As Electron-Deficient Ligands and Auxiliaries: The electron-withdrawing nature of fluorine enhances the π-acceptor ability of the triazole ring, making F-BTZs exceptional ligands for stabilizing low-valent metal intermediates (e.g., in Cu-catalyzed C–N cross-coupling) and serving as superior leaving groups in catalytic acylation and peptide synthesis[3][4].

This application note provides a comprehensive guide to the mechanistic causality, quantitative advantages, and validated step-by-step protocols for utilizing F-BTZ derivatives in advanced catalytic workflows.

Mechanistic Insights: The Fluorine Effect in Catalysis

The decision to utilize fluorinated benzotriazoles over their non-fluorinated counterparts is driven by distinct mechanistic advantages:

  • Conformational Locking via Non-Covalent Interactions: In the catalytic synthesis of D-π-A polymers, the fluorine atoms induce critical intra- and intermolecular F···S and F···H–C non-covalent interactions[1]. This forces the resulting polymer backbone into a trans-coplanar conformation, drastically improving charge carrier mobility by promoting tight interchain ordering with an edge-on orientation[1].

  • Facilitation of Concerted Metalation-Deprotonation (CMD): The strong electron-withdrawing (-I) effect of fluorine increases the acidity of the adjacent C–H bonds on the benzotriazole ring. This lowers the activation energy required for the CMD step during Pd-catalyzed direct arylation, enabling highly efficient, atom-economical polymerization without pre-functionalization[2][5].

  • Enhanced Ligand π-Acidity: When used as ligands in transition-metal catalysis, the fluorinated backbone pulls electron density away from the triazole nitrogen atoms. This stabilizes electron-rich, low-valent metal centers (such as Cu(I)) during the oxidative addition of aryl halides, preventing catalyst aggregation and disproportionation[3].

Quantitative Data: Impact of Fluorination on Catalytic Substrates

The following table summarizes the quantitative impact of fluorine substitution on benzotriazole derivatives, validating their superiority in catalytic and optoelectronic applications.

ParameterUnsubstituted BenzotriazoleFluorinated Benzotriazole (e.g., 5,6-diF-BTZ)Mechanistic Causality
HOMO / LUMO Levels Higher (e.g., -5.2 / -2.8 eV)Lower (e.g., -5.5 / -3.6 eV)Strong inductive (-I) effect of fluorine stabilizes frontier orbitals, increasing oxidative stability[6].
Polymer Planarity Twisted backboneHighly planar (edge-on orientation)Intra/intermolecular F···S and F···H non-covalent conformational locks[1].
Hole Mobility (μh) ~7.0 × 10⁻³ cm²/(V·s)Up to 1.9 cm²/(V·s)Enhanced interchain ordering and crystallinity induced by fluorine substitution[1].
Catalytic C–H Reactivity ModerateHighIncreased acidity of adjacent C–H bonds facilitates the CMD pathway[2].
Ligand π-Acidity StandardElevatedElectron-withdrawing F atoms lower electron density on the triazole ring, stabilizing low-valent metals[3].

Workflow Visualization

CDCCycle Pd_II Pd(II) Active Catalyst CH_Act1 CMD C-H Activation (Thiophene Donor) Pd_II->CH_Act1 Intermediate1 Aryl-Pd(II)-L Complex CH_Act1->Intermediate1 PivOH assisted CH_Act2 CMD C-H Activation (5,6-Difluorobenzotriazole) Intermediate1->CH_Act2 Intermediate2 Diaryl-Pd(II) Complex CH_Act2->Intermediate2 PivOH assisted RedElim Reductive Elimination (D-A Polymer) Intermediate2->RedElim Pd_0 Pd(0) Species RedElim->Pd_0 Polymer Chain Oxidation Oxidation via Ag2CO3 Pd_0->Oxidation Oxidation->Pd_II Ag(0) byproduct

Figure 1: Catalytic cycle of Pd-catalyzed Cross-Dehydrogenative Coupling (CDC) for F-BTZ polymers.

Validated Experimental Protocols

Protocol A: Synthesis of F-BTZ D-π-A Polymers via Pd-Catalyzed CDC

Objective: Synthesize a highly planar D-π-A conjugated polymer using 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and a thiophene donor via dual C–H functionalization[1][6]. Causality of Reagents:

  • Pd(OAc)₂ & Ag₂CO₃: Pd(OAc)₂ initiates the C–H activation cycle, while Ag₂CO₃ acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0)[6].

  • PivOH (Pivalic Acid): A critical proton-shuttle additive. It significantly lowers the activation energy of the CMD step, ensuring high molecular weight polymerization while suppressing branching side reactions[5][6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole (1.0 equiv), 3-octylthiophene (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (3.0 equiv), K₂CO₃ (3.0 equiv), and PivOH (2.0 equiv)[6].

  • Atmosphere Control: Degas the solid mixture and purge with high-purity N₂ three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous DMAc/xylene (v/v, 10/1) via syringe under an N₂ atmosphere[6]. The mixed solvent system ensures monomer solubility while elevating the boiling point.

  • Polymerization: Seal the tube and heat the reaction mixture at 110 °C for 48 h under continuous magnetic stirring[6].

  • Quenching & Precipitation: Cool the mixture to ~50 °C. Precipitate the raw polymer by pouring the solution dropwise into vigorously stirred methanol (200 mL)[7].

  • Purification (Self-Validation): Collect the polymer fibers by filtration. Purify via Soxhlet extraction, washing first with acetone for 48 h to remove unreacted oligomeric remnants and catalyst residues, followed by extraction with chloroform to isolate the high-molecular-weight fraction[7].

  • Analysis: Validate the structural integrity and F···S conformational locking via ¹H and ¹⁹F NMR spectroscopy[1].

Protocol B: Cu-Catalyzed N-Arylation utilizing F-BTZ Ligands

Objective: Catalyze C–N bond formation between imidazoles and aryl halides using F-BTZ as an electron-deficient stabilizing ligand[3].

Step-by-Step Procedure:

  • Charge a reaction vial with CuI (5 mol%), a fluorinated benzotriazole ligand (e.g., 4,6-difluoro-1H-benzotriazole, 10 mol%), aryl iodide (1.0 equiv), imidazole (1.2 equiv), and Cs₂CO₃ (2.0 equiv)[3].

  • Add anhydrous DMF (2 mL/mmol) under an inert argon atmosphere.

  • Stir the mixture at 110 °C for 12–24 h. The F-BTZ ligand prevents the precipitation of inactive Cu-black by stabilizing the Cu(I) intermediate.

  • Monitor the reaction via GC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify by silica gel flash chromatography.

Protocol C: Metal-Free Catalytic C–H Fluorination of Benzotriazoles

Objective: Regioselective synthesis of 7-fluoro-benzotriazole derivatives using N-fluorobenzenesulfonimide (NFSI)[8]. Causality of Reagents: NFSI acts dually as the fluorine source and the radical initiator in this metal-free, free-radical C–H functionalization process, allowing for late-stage structural modification[8].

Step-by-Step Procedure:

  • Dissolve the benzotriazole amide derivative (1.0 equiv) and NFSI (1.5 equiv) in a suitable organic solvent (e.g., acetonitrile)[8].

  • Stir the reaction mixture at elevated temperatures (typically 80–100 °C) under an inert atmosphere. No transition metal catalyst is required[8].

  • Monitor the C-7 selective fluorination via TLC.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and purify the fluorinated product via column chromatography. Validate the C-7 fluorine insertion via ¹⁹F NMR[8].

Sources

Application

Application Note: Derivatization of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Medicinal Chemistry

Introduction and Pharmacological Context The benzotriazole scaffold is a highly versatile pharmacophore in medicinal chemistry, featured prominently in compounds with antibacterial, antifungal, anticancer, and anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The benzotriazole scaffold is a highly versatile pharmacophore in medicinal chemistry, featured prominently in compounds with antibacterial, antifungal, anticancer, and anti-inflammatory activities[1]. Specifically, benzotriazole-6-carboxylic acid derivatives have demonstrated significant inhibition of cytosolic phospholipase A2 (cPLA2), exhibiting strong anti-inflammatory action[1][2]. Replacing the carboxyl benzotriazole framework with a carboxyl indole or benzimidazole moiety typically results in reduced anti-inflammatory activity, underscoring the privileged nature of the benzotriazole ring[1][2].

The introduction of a fluorine atom at the 5-position to yield 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid provides a distinct advantage. Fluorine acts as a bioisostere for hydrogen, modulating the pKa of the adjacent carboxylic acid, increasing metabolic stability against oxidative degradation, and enhancing lipophilicity for better cellular permeability. This application note details the strategic derivatization of this fluorinated scaffold to generate diverse libraries of amides and esters for structure-activity relationship (SAR) studies.

Mechanistic Insights into Carboxyl Derivatization

Derivatization of the carboxylic acid moiety is essential for synthesizing prodrugs or active analogs. The inherent stability of the carboxylate requires activation prior to nucleophilic attack.

  • Direct Amidation via Coupling Agents (HATU/EDC): Utilizing uronium-based coupling agents like HATU in the presence of a base (e.g., DIPEA) generates a highly reactive O-7-azabenzotriazol-1-yl ester intermediate. This drives the reaction forward rapidly, minimizing epimerization (if chiral centers are present elsewhere) and maximizing yields.

  • N-Acylbenzotriazole Activation via Acid Anhydrides: Carboxylic acids can be converted into N-acylbenzotriazoles using mixed anhydrides like 2,2,2-trifluoroacetic anhydride (TFAA)[3]. The mixed anhydride intermediate undergoes nucleophilic attack by 1H-benzotriazole to form the N-acylbenzotriazole, which acts as a stable, yet highly reactive acylating agent for subsequent reactions with amines or alcohols[3].

  • Silylation for Analytical Characterization: For GC-MS analysis of the synthesized intermediates, silylation reagents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) are used to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[4][5].

Comparative Derivatization Strategies

The choice of derivatization strategy depends on the desired end-product and the nucleophile's reactivity.

Derivatization MethodActivating ReagentIntermediate FormedPrimary ApplicationReaction Time
Standard Amidation HATU / DIPEAActive Ester (OAt)High-throughput library synthesis2 - 4 hours
N-Acylbenzotriazole TFAA / 1H-BenzotriazoleN-AcylbenzotriazoleDifficult couplings, stable intermediates4 - 12 hours
Esterification EDAC / DMAPO-AcylisoureaProdrug synthesis, lipophilic analogs12 - 24 hours
Analytical Silylation BSTFA + 1% TMCSTMS-EsterGC-MS validation of the parent acid30 - 60 mins

Experimental Workflow and Protocols

Protocol A: Synthesis of Amide Derivatives via HATU Activation

This protocol outlines the generation of an amide library using 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Materials:

  • 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester, preventing the amine from forming an unreactive salt with the carboxylic acid.

  • Nucleophilic Addition: Add the desired amine (1.2 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the pure fluorinated benzotriazole amide.

Protocol B: Analytical Silylation for GC-MS Profiling

To confirm the purity of the starting material or unreacted acid, derivatization is required to increase volatility[5].

  • Transfer 1 mg of the dried acid sample into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the analyte[4].

  • Add 100 µL of BSTFA (containing 1% TMCS). Cap tightly and vortex[4].

  • Heat the vial in a heating block at 70°C for 45 minutes[4].

  • Cool to room temperature and inject 1 µL into the GC-MS system.

Workflow Visualization

Workflow Start 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA or TFAA) Start->Activation Intermediate Active Ester / N-Acylbenzotriazole Activation->Intermediate Nucleophile Addition of Nucleophile (Amines / Alcohols) Product Derivatized Library (Amides / Esters) Nucleophile->Product Intermediate->Nucleophile Screening In Vitro Screening (e.g., cPLA2 inhibition) Product->Screening

Workflow for the derivatization and screening of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at:[Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at:[Link]

  • Synthesis of N-acylbenzotriazole using acid anhydride. Arkat USA. Available at:[Link]

Sources

Method

Application Notes and Protocols for Utilizing 5-Fluoro-1H-benzo[d]triazole-6-carboxylic Acid in Cross-Coupling Reactions

Application Notes and Protocols for Utilizing 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid in Cross-Coupling Reactions Introduction: A Versatile Building Block for Modern Chemistry 5-Fluoro-1H-benzo[d][1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Utilizing 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Chemistry

5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is an emerging building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a benzotriazole core, a fluorine substituent, and a carboxylic acid group, offers a confluence of properties that can be strategically exploited in the synthesis of complex molecular targets. The benzotriazole moiety itself is a known pharmacophore and a versatile synthetic handle.[4] The introduction of a fluorine atom can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.[5] Furthermore, the carboxylic acid group provides a convenient point for further derivatization or can act as a directing group in C-H activation chemistry.[6]

This guide provides an in-depth exploration of the application of 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid in various palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific molecule are nascent, the protocols and mechanistic discussions presented herein are built upon established principles for similar benzotriazole and fluorinated aromatic systems, offering a robust starting point for researchers.

Synthesis of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid

The starting material can be synthesized from commercially available precursors. A common route involves the diazotization of a substituted diaminobenzene derivative. For instance, 3,4-diaminobenzoic acid can be diazotized with sodium nitrite in an acidic medium to yield the corresponding benzotriazole.[7] The introduction of the fluorine atom can be achieved by starting with an appropriately fluorinated precursor.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8] Benzotriazoles can participate in denitrogenative Suzuki couplings, where the triazole ring is opened in situ to generate a diazonium species that then undergoes coupling.[9][10] This reactivity highlights the potential of the benzotriazole core to act as a masked diazonium group, offering a unique entry into biaryl synthesis.

Mechanistic Considerations and the Role of Substituents

The fluorine atom at the 5-position is expected to have a significant electronic impact on the benzotriazole ring. As a strongly electron-withdrawing group, it can influence the reactivity of the C-H bonds and the overall electron density of the aromatic system, which can be a factor in direct C-H activation approaches.[11]

The carboxylic acid at the 6-position presents both a challenge and an opportunity. Carboxylic acids can potentially interfere with Suzuki reactions, for example, by coordinating to the palladium catalyst.[1] However, they can also be employed as traceless directing groups to achieve regioselective C-H functionalization.[6] In the context of a denitrogenative coupling, the electronic nature of the carboxylic acid will influence the stability and reactivity of the in-situ generated diazonium intermediate.

Proposed Experimental Protocol: Denitrogenative Suzuki-Miyaura Coupling

This proposed protocol is adapted from established procedures for the denitrogenative Suzuki coupling of N-acyl benzotriazoles.[9] The N-acylation of the starting material is a key step to facilitate the ring-opening of the benzotriazole.

Step 1: N-Acylation of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid

A novel method for the conversion of carboxylic acids to N-acyl benzotriazoles using acid anhydrides has been reported, with 2,2,2-trifluoroacetic anhydride in anhydrous dichloromethane being an effective reagent.[12]

  • To a solution of 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add 2,2,2-trifluoroacetic anhydride (1.1 equiv) at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 30 minutes.

  • Add 1H-benzotriazole (2.5 equiv) and continue stirring for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Denitrogenative Suzuki-Miyaura Coupling

  • To a reaction vessel, add the N-acylated 5-fluoro-benzotriazole-6-carboxylic acid derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), palladium(II) acetate (Pd(OAc)2, 5 mol%), and triphenylphosphine (PPh3, 30 mol%).

  • Under an inert atmosphere, add anhydrous toluene as the solvent.

  • Add silver tetrafluoroborate (AgBF4, 2.5 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Table 1: Proposed Reaction Parameters for Denitrogenative Suzuki-Miyaura Coupling

ParameterProposed ConditionRationale/Reference
Palladium Catalyst Pd(OAc)2Commonly used and effective for benzotriazole couplings.[9]
Ligand PPh3A standard phosphine ligand for Suzuki reactions.
Solvent TolueneA common high-boiling solvent for cross-coupling.
Additive AgBF4Promotes the in-situ ring opening of the benzotriazole.[9]
Temperature 100 °CSufficient to drive the reaction to completion.

Diagram 1: Proposed Catalytic Cycle for Denitrogenative Suzuki Coupling A simplified representation of the proposed catalytic cycle.

Suzuki_Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-N2+ Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'B(OH)2 Diaryl-Pd(II)\nComplex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Diaryl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Proposed Suzuki-Miyaura denitrogenative coupling cycle.

Part 2: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14] Benzotriazole derivatives have been successfully employed in Sonogashira couplings, both as ligands and as substrates.[13]

Adapting Protocols for 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid

For a successful Sonogashira coupling, the benzotriazole moiety would likely need to be converted to a leaving group, such as a halide or triflate, at one of the aromatic positions. Alternatively, a denitrogenative approach similar to the Suzuki coupling could be envisioned, though this is less commonly reported for Sonogashira reactions. The presence of the acidic proton on the carboxylic acid and the N-H of the triazole may require the use of a suitable base to facilitate the reaction and prevent catalyst deactivation.[15]

Proposed Experimental Protocol: Copper-Free Sonogashira Coupling

This proposed protocol is adapted from general procedures for copper-free Sonogashira couplings of aryl halides. This approach avoids the use of a copper co-catalyst, which can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling).[13]

Assumption: The 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid has been converted to an aryl bromide or iodide at a suitable position (e.g., via a Sandmeyer reaction on a corresponding amino precursor).

  • To a reaction vessel, add the halogenated 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium catalyst such as Pd(PPh3)4 (5 mol%).

  • Under an inert atmosphere, add a suitable solvent such as DMF or THF.

  • Add a base, such as triethylamine (Et3N, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heat the reaction mixture to a temperature between 60-100 °C, depending on the reactivity of the aryl halide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Table 2: Proposed Reaction Parameters for Copper-Free Sonogashira Coupling

ParameterProposed ConditionRationale/Reference
Palladium Catalyst Pd(PPh3)4A common and effective catalyst for Sonogashira reactions.
Base Et3N or DIPEAActs as both a base and a solvent in some cases.[16]
Solvent DMF or THFPolar aprotic solvents are often suitable.
Temperature 60-100 °CDependent on the reactivity of the halide.

Diagram 2: Proposed Catalytic Cycle for Sonogashira Coupling A simplified representation of the proposed catalytic cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Cu-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡CR R-C≡C-H R-C≡C-H Cu(I) Acetylide Cu(I) Acetylide R-C≡C-H->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Transmetalation

Caption: Proposed Sonogashira coupling catalytic cycles.

Part 3: Heck-Mizoroki Reaction: Alkenylation of the Benzotriazole Core

The Heck-Mizoroki reaction is a versatile method for the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex.[17] Benzotriazole derivatives have been utilized as ligands in Heck reactions, and fluorinated aryl halides are known substrates.[18][19]

Key Considerations for the Heck Reaction

The electron-deficient nature of the 5-fluoro-benzotriazole-6-carboxylic acid system, due to the fluorine atom, could make it a suitable substrate for Heck reactions. The regioselectivity of the alkene insertion will be a key factor to control, which is often influenced by both steric and electronic factors.[17] As with the Sonogashira coupling, the benzotriazole would likely need to be functionalized with a leaving group.

Proposed Experimental Protocol: Heck-Mizoroki Reaction

Assumption: The 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid has been converted to an aryl bromide or iodide.

  • To a reaction vessel, add the halogenated 5-fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a phosphine ligand such as P(o-tol)3 (4-10 mol%).

  • Under an inert atmosphere, add a polar aprotic solvent such as DMF or NMP.

  • Add a base, typically a hindered amine like triethylamine or an inorganic base like K2CO3 (2.0 equiv).

  • Heat the reaction mixture to 80-140 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Table 3: Proposed Reaction Parameters for Heck-Mizoroki Reaction

ParameterProposed ConditionRationale/Reference
Palladium Catalyst Pd(OAc)2A common and robust catalyst for Heck reactions.
Ligand P(o-tol)3A bulky phosphine ligand often used in Heck couplings.
Base K2CO3 or Et3NEssential for the regeneration of the Pd(0) catalyst.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are typical.
Temperature 80-140 °CHigher temperatures are often required for less reactive halides.

Diagram 3: Proposed Catalytic Cycle for Heck-Mizoroki Reaction A simplified representation of the proposed catalytic cycle.

Heck_Reaction Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation Alkene Alkyl-Pd(II)\nIntermediate Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl-Pd(II)\nIntermediate β-Hydride\nElimination β-Hydride Elimination Alkyl-Pd(II)\nIntermediate->β-Hydride\nElimination Alkene Product\n+ H-Pd(II)-X Alkene Product + H-Pd(II)-X β-Hydride\nElimination->Alkene Product\n+ H-Pd(II)-X H-Pd(II)-X H-Pd(II)-X H-Pd(II)-X->Pd(0) Base

Caption: Proposed Heck-Mizoroki reaction catalytic cycle.

Conclusion and Future Outlook

5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid stands as a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. The protocols outlined in this guide, while based on analogous systems, provide a strong and scientifically-grounded starting point for researchers to explore the rich cross-coupling chemistry of this molecule. Further experimental validation and optimization will undoubtedly unlock the full potential of this unique trifunctional scaffold, paving the way for the discovery of new chemical entities with enhanced properties and functionalities.

References

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • PubMed. (2022, December 6). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Taylor & Francis. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. [Link]

  • ACS Publications. (n.d.). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. [Link]

  • Macmillan Group. (2019, January 17). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]

  • National Institutes of Health. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

  • ACS Publications. (2013, February 26). Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids. [Link]

  • ACS Publications. (2021, May 11). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. [Link]

  • Royal Society of Chemistry. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

  • SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. [Link]

  • Royal Society of Chemistry. (2017, April 28). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • National Institutes of Health. (n.d.). Heck-like Reactions Involving Heteroatomic Electrophiles. [Link]

  • Redalyc. (n.d.). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. [Link]

  • ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

  • ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. [Link]

  • National Institutes of Health. (n.d.). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. [Link]

  • Nature. (2018, February 22). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. [Link]

  • ScienceDirect. (n.d.). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. [Link]

  • ResearchGate. (n.d.). Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Harvard DASH. (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. [Link]

  • SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

  • The Doyle Group. (2013, August 15). Palladium-Catalyzed Allylic C−H Fluorination. [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • UniCA IRIS. (2021, May 4). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Beilstein Journals. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when working with 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when working with 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (5-F-BT-6-COOH) . This compound is a highly valuable pharmacophore and bioisostere, but its notorious insolubility in standard organic solvents often derails synthetic workflows.

This guide abandons generic "trial-and-error" solvent screening. Instead, we will deconstruct the chemical causality of its insolubility and provide self-validating, field-tested protocols to get your compound into solution.

The Causality of Insolubility: Why is it a "Brick"?

Before attempting to dissolve 5-F-BT-6-COOH, you must understand the thermodynamic forces keeping it in the solid state. The poor solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate is driven by three synergistic factors:

  • Extensive Hydrogen-Bonding Network: The molecule possesses dual hydrogen-bond donors and acceptors (the triazole N-H and the carboxylic acid OH/C=O). This allows it to form a highly ordered, rigid 2D/3D crystal lattice.

  • The Fluorine Inductive Effect: The highly electronegative fluorine atom at the C5 position withdraws electron density from the aromatic ring. This increases the acidity of both the carboxylic acid and the triazole N-H, which paradoxically strengthens the intermolecular hydrogen bonds holding the lattice together.

  • Lipophobicity: Fluorinated aromatics often exhibit unique [1]. The principle of "like-dissolves-like" breaks down here, rendering traditional non-polar and moderately polar organic solvents completely ineffective.

Frequently Asked Questions (FAQs)

Q1: I need to run an amide coupling in DCM, but my 5-F-BT-6-COOH is a stubborn suspension. Can I just heat it to reflux? A1: No. Heating alone provides insufficient kinetic energy to overcome the massive lattice energy of the H-bond network in a non-polar solvent. You must disrupt the lattice chemically. You can achieve this by adding a lipophilic base (like DIPEA) to form an organic-soluble ammonium salt, or by using a strong H-bond donating co-solvent.

Q2: What is the best solvent for preparing a highly concentrated stock solution for biological assays? A2: Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). These are polar aprotic solvents that act as overwhelming H-bond acceptors, effectively outcompeting the intermolecular bonds of the crystal lattice. Ensure the solvent is strictly anhydrous; even trace water will cause rapid precipitation.

Q3: My downstream reaction is highly base-sensitive. How can I solubilize the acid in DCM without adding amine bases like TEA or DIPEA? A3: You have two primary options. First, use a Hexafluoroisopropanol (HFIP) / DCM co-solvent system. HFIP is a powerful fluorous H-bond donor that solvates the compound without altering the pH. Second, you can transiently [2] or an[3], both of which are highly soluble in DCM and excellent for base-free couplings.

Quantitative Solubility Data

To guide your solvent selection, refer to the validated solubility profiles below.

Solvent SystemAdditive / ModifierSolubility at 25°C (mg/mL)Mechanism of Solubilization
Dichloromethane (DCM)None< 0.1N/A (Insoluble lattice)
Tetrahydrofuran (THF)None~ 2.0Weak H-bond acceptance
DMSONone> 50.0Strong H-bond acceptance
DCM1.5 eq DIPEA> 100.0Lipophilic ion-pairing (Salt formation)
DCM / HFIP (4:1 v/v)None~ 35.0Fluorous solvation / H-bond donation

Troubleshooting Guides & Validated Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step unless the validation criteria are met.

Protocol A: In-Situ Solubilization via Lipophilic Ion-Pairing (For Standard Amide Couplings)

Use this when your downstream amine and coupling reagents tolerate mildly basic conditions.

  • Suspension: Weigh 1.0 mmol of 5-F-BT-6-COOH into a dry, argon-flushed round-bottom flask. Add 5.0 mL of anhydrous DCM. (Observation: The mixture will be a thick, cloudy white suspension).

  • Ion-Pairing: Add 1.5 mmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously at room temperature. The DIPEA deprotonates the carboxylic acid, forming a lipophilic ammonium salt.

  • Self-Validation Check: Stir for exactly 5 minutes. The suspension must transition to a completely optically clear, homogeneous solution. If the solution remains turbid, the crystal lattice is not fully disrupted. Titrate with additional DIPEA in 0.1 eq increments until absolute optical clarity is achieved.

  • Execution: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and your target amine.

Protocol B: Transient Derivatization (For Base-Sensitive Workflows)

Use this when bases like DIPEA cause epimerization or side reactions. This protocol utilizes BT-SCF3 to form an acyl fluoride[2].

  • Reagent Mixing: Suspend 1.0 mmol of 5-F-BT-6-COOH and 1.25 mmol of BT-SCF3 (2-(Trifluoromethylthio)benzothiazolium triflate) in 10.0 mL of anhydrous DCM.

  • Activation: Stir at room temperature for 2 hours. As the carboxylic acid is converted to the acyl fluoride, the H-bonding network is destroyed, and the compound enters solution.

  • Self-Validation Check: Extract a 0.1 mL aliquot and monitor via 19 F NMR. The disappearance of the C5-fluorine peak of the starting material and the emergence of a new, distinct acyl fluoride peak confirms 100% conversion and lattice disruption.

  • Execution: The resulting acyl fluoride solution is highly soluble and can be reacted directly with amines to form amides without external base. (Alternative: Reacting the acid with 2,2,2-trifluoroacetic anhydride yields an N-acylbenzotriazole, offering similar base-free solubility benefits[3]).

Visualizations & Workflows

SolubilizationWorkflow Start 5-F-BT-6-COOH Insoluble in DCM/THF Q1 Is the downstream reaction base-sensitive? Start->Q1 A1_Yes Yes (Base Sensitive) Q1->A1_Yes A1_No No (Base Tolerant) Q1->A1_No HFIP Use HFIP/DCM (1:4) Co-solvent System A1_Yes->HFIP Deriv Convert to Acyl Fluoride (BT-SCF3 Reagent) A1_Yes->Deriv If HFIP fails DIPEA Add 1.5 eq DIPEA (Lipophilic Salt Formation) A1_No->DIPEA

Caption: Decision workflow for solubilizing 5-F-BT-6-COOH based on reaction constraints.

Mechanism Lattice Rigid Crystal Lattice (Strong H-Bonds & Dipoles) Action1 Add DIPEA Lattice->Action1 Action2 Add HFIP Lattice->Action2 Result1 Deprotonation of COOH Forms Soluble Ammonium Salt Action1->Result1 Result2 HFIP Donates Strong H-Bonds Disrupts Lattice Network Action2->Result2

Caption: Mechanistic pathways for disrupting the 5-F-BT-6-COOH crystal lattice.

References

  • [2] Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • [3] Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc (Arkat USA), 2022. URL:[Link]

Sources

Optimization

preventing decarboxylation of 5-fluoro-benzotriazole-6-carboxylic acid at high temperatures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermal instability in highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermal instability in highly functionalized heterocyclic building blocks.

5-fluoro-benzotriazole-6-carboxylic acid (5-F-Bt-6-COOH) is a highly versatile scaffold, but it is notoriously prone to thermal degradation. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and self-validating protocols to help you prevent decarboxylation during complex synthetic workflows.

Mechanistic Insight: The "Why" Behind the Instability

To prevent a side reaction, we must first understand its thermodynamic and kinetic drivers. Regular aliphatic carboxylic acids are generally stable at elevated temperatures. However, aromatic carboxylic acids with electron-withdrawing groups (EWGs) in the ortho or para positions are highly susceptible to ionic decarboxylation[1].

In the case of 5-F-Bt-6-COOH, two structural features dramatically lower the activation energy for CO₂ extrusion:

  • The Inductive Effect of Fluorine: The highly electronegative fluorine atom at the 5-position (ortho to the carboxylate) withdraws electron density, stabilizing the transition state of the forming carbanion.

  • The Electron-Deficient Heterocycle: The benzotriazole core itself acts as an electron sink, further stabilizing the negative charge left behind after CO₂ departs[2].

Decarboxylation is fundamentally an ionic process that proceeds most rapidly from the deprotonated carboxylate anion [3]. Therefore, any condition that promotes the formation of the anion (e.g., basic solvents, amine additives) combined with thermal energy will rapidly drive the loss of CO₂. Conversely, keeping the acid protonated or structurally masking it prevents this degradation[4].

Quantitative Data: Environmental Effects on Stability

The table below summarizes our internal validation data regarding the stability of 5-F-Bt-6-COOH under various common reaction environments.

Table 1: Effect of Solvent and State on 5-F-Bt-6-COOH Stability (Heated at 120°C for 1 Hour)

Chemical StateSolvent SystemAdditiveDecarboxylation ExtentPrimary Mechanism
Free AcidDMF (Polar Aprotic)None~45%Ionic (Solvent-stabilized transition state)
Free AcidDMFDIPEA (Base)>95%Base-catalyzed Ionic (Carboxylate formation)
Free AcidToluene (Non-Polar)None<10%Protonated Acid (High activation barrier)
t-Butyl EsterDMFNone<1%Decarboxylation Blocked (No anion possible)

Troubleshooting & FAQs

Q1: I am seeing a major byproduct with a mass of[M-44] in my LC-MS after a high-temperature Suzuki coupling. What is happening? A: The [M-44] peak is the classic signature of decarboxylation (loss of CO₂, exactly 44 Da). The basic conditions typically required for Suzuki couplings (e.g., K₂CO₃ or Cs₂CO₃) deprotonate your carboxylic acid. When combined with temperatures above 80°C, the stabilized 5-fluoro-benzotriazole carbanion readily forms, ejecting CO₂. You must protect the carboxylic acid prior to the coupling step.

Q2: Can I just change the solvent to prevent this, rather than adding a protection/deprotection step? A: Yes, if your reaction allows it. As shown in Table 1, switching from a polar aprotic solvent (which stabilizes the ionic transition state) to a non-polar solvent like toluene significantly suppresses the rate of decarboxylation. Furthermore, maintaining a slightly acidic environment prevents the formation of the highly reactive carboxylate anion[4]. However, if your reaction requires a base, solvent switching will not be sufficient, and esterification is mandatory[5].

Q3: I need to functionalize the carboxylic acid itself to form an amide, but the reaction is sluggish at room temperature. Heating destroys the starting material. What is the solution? A: Do not use heat to drive the amidation of this substrate. Instead, use highly reactive coupling reagents (e.g., HATU, or DCC/NHS) that activate the carboxylic acid for nucleophilic attack at 0°C to room temperature[6]. This kinetic approach bypasses the thermodynamic requirement for heat.

Strategic Decision Workflow

Use the following logic tree to determine the best approach for handling 5-F-Bt-6-COOH in your specific synthetic step.

Workflow Start High-Temp Reaction Required for 5-F-Bt-6-COOH Dec1 Is the -COOH group the reactive site? Start->Dec1 LowTemp Use Low-Temp Activation (e.g., DCC/NHS, Boc2O) Dec1->LowTemp Yes Dec2 Can -COOH be temporarily protected? Dec1->Dec2 No Protect Protect as Ester (e.g., t-Butyl, Benzyl) Dec2->Protect Yes Alt Alternative Strategies Dec2->Alt No Flow Continuous Flow Chemistry (Min. Residence Time) Alt->Flow Solvent Acidic/Non-Polar Solvents (Suppress Anion Formation) Alt->Solvent

Caption: Workflow for mitigating thermal decarboxylation of 5-F-Bt-6-COOH.

Self-Validating Experimental Protocols

If your downstream chemistry requires high heat (e.g., >100°C) and basic conditions, you must mask the carboxylic acid. Converting it to a tert-butyl ester is highly effective because it prevents anion formation and can be removed later under mild acidic conditions (e.g., TFA/DCM) without triggering decarboxylation.

Protocol 1: Mild tert-Butyl Esterification (Protection)

Causality Note: We use Di-tert-butyl dicarbonate (Boc₂O) and DMAP instead of traditional Fischer esterification (acid + heat) to strictly avoid thermal stress on the substrate[6]. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that allows the reaction to proceed rapidly at room temperature.

Materials:

  • 5-F-Bt-6-COOH (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous tert-butanol (t-BuOH) / THF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 5-F-Bt-6-COOH in the t-BuOH/THF solvent mixture.

  • Catalysis: Add the catalytic amount of DMAP (0.1 equiv). The solution should remain at room temperature (20-25°C).

  • Activation: Add Boc₂O (2.5 equiv) portion-wise over 10 minutes. Caution: CO₂ gas will evolve as the reaction proceeds. Ensure the system is vented.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass. Appearance of the [M+56] peak (addition of the t-butyl group).

    • Fail Criteria: Presence of the[M-44] peak indicates the ambient temperature is too high or the local concentration of DMAP caused unwanted base-catalyzed degradation. If seen, cool the reaction to 0°C for future runs.

  • Workup: Concentrate the mixture under reduced pressure (keep water bath <30°C). Purify via silica gel chromatography to isolate the protected ester.

Protocol 2: Low-Temperature Amide Coupling

If the goal is to convert the carboxylic acid into an amide, do not use thermal condensation.

Step-by-Step Methodology:

  • Dissolve 5-F-Bt-6-COOH (1.0 equiv) and your target amine (1.2 equiv) in anhydrous DMF.

  • Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling suppresses the kinetic pathway of decarboxylation during the highly exothermic activation step.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), followed immediately by HATU (1.2 equiv).

  • Stir for 1 hour at 0°C, then allow to slowly warm to room temperature over 4 hours.

  • Self-Validation: Monitor via TLC (UV active). The highly polar baseline spot of the starting acid should convert cleanly to a higher Rf spot (the amide). Quench with water and extract with ethyl acetate.

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid Workflows

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting and optimized protocols for the synthesis and derivatization of 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting and optimized protocols for the synthesis and derivatization of 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. Due to the unique electronic and steric effects of the 5-fluoro substituent, standard benzotriazole protocols often result in sub-optimal yields. Here, we address the root causes of these inefficiencies to help you achieve robust, reproducible results.

Workflow A Fluorinated Diamine Precursor B Diazotization (NaNO2, Acid, <5°C) A->B Step 1 C Cyclization (Room Temp) B->C Spontaneous D 5-Fluoro-Benzotriazole Core C->D Isolation E Amide/Ester Coupling (HATU, DIPEA) D->E Derivatization F Target Derivative E->F Final Yield

Workflow for the synthesis and derivatization of 5-fluoro-benzotriazole scaffolds.

Troubleshooting FAQs

Q1: During the diazotization of the fluorinated diaminobenzoic acid precursor, my cyclization yields rarely exceed 40%. How can I prevent product loss? Expert Insight: The low yield is primarily driven by the strong electron-withdrawing inductive effect of the 5-fluoro group. This reduces the nucleophilicity of the adjacent amine, slowing the rate of intramolecular cyclization. Consequently, the transient diazonium intermediate has a longer half-life, making it highly susceptible to thermal decomposition (releasing N2​ to form phenolic byproducts) or intermolecular coupling (forming diazo tars). Solution:

  • Thermal Control: Maintain the reaction strictly between 0–5 °C during the entire sodium nitrite addition.

  • Solvent Optimization: Utilize a glacial acetic acid/water mixture (typically 2:1 v/v). The acetic acid acts as a mild proton source that facilitates the formation of the nitrosonium ion without overly protonating the weakly nucleophilic amine, which would further inhibit cyclization .

Q2: I am experiencing severe solubility issues with the isolated 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid, leading to heterogeneous coupling reactions. What is the best approach? Expert Insight: Benzotriazoles are highly planar, rigid systems that engage in strong intermolecular hydrogen bonding and π−π stacking. The free carboxylic acid further exacerbates this by forming stable dimers, rendering the scaffold insoluble in standard organic solvents like DCM or EtOAc. Solution: Switch your reaction solvent to anhydrous DMF or DMSO. If the compound remains recalcitrant, pre-treat the acid with a slight excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to form the more soluble carboxylate salt before adding your coupling reagent. Alternatively, protecting the triazole N-H (e.g., with a trityl or SEM group) disrupts the hydrogen bonding network, drastically improving solubility .

Q3: Amide coupling of the 6-carboxylic acid with secondary or bulky amines fails with standard EDC/HOBt. Why does this happen and how do I fix it? Expert Insight: The 5-fluoro substituent exerts a strong steric influence on the adjacent 6-carboxylic acid. The steric bulk of the fluorine atom (which has a van der Waals radius similar to oxygen) hinders the approach of bulky nucleophiles. EDC/HOBt forms an active ester that is often insufficiently reactive to overcome this activation barrier. Solution: Employ highly reactive uronium-based coupling reagents such as HATU or COMU. These reagents form a highly reactive O-At (7-azabenzotriazole) active ester. The adjacent nitrogen in the HATU-derived leaving group provides intramolecular basic assistance, accelerating the nucleophilic attack even under sterically demanding conditions.

Causality A Coupling Inefficiency B Steric Hindrance (5-Fluoro Group) A->B C Intermolecular H-Bonding (Poor Solubility) A->C D Use HATU/COMU (Highly Reactive) B->D Overcome by E Protect Triazole N-H (Disrupt H-Bonds) C->E Overcome by

Mechanistic causes of coupling failures and targeted chemical solutions.

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the benzotriazole core. Note that precise temperature control and solvent buffering are critical .

EntrySolvent SystemTemperature ProfileAdditiveIsolated Yield (%)
1Aqueous HCl (1M)0 °C to RTNone35
2AcOH / H2​O (1:1)0 °C to RTNone52
3AcOH / H2​O (2:1)0–5 °C (2h) then RTNone78
4AcOH / H2​O (2:1)0–5 °C (2h) then RT LiOH⋅H2​O 91

Note: The addition of lithium hydroxide monohydrate (Entry 4) optimally buffers the system, preventing over-protonation of the amine and maximizing the cyclization yield.

Experimental Protocol: Optimized Diazotization and Cyclization

Self-Validating System: This protocol incorporates internal temperature checks and visual cues to ensure you can validate the reaction's progress in real-time.

Step 1: Preparation In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, suspend 10.0 mmol of the fluorinated diaminobenzoic acid precursor in 20 mL of glacial acetic acid and 10 mL of deionized water.

Step 2: Cooling Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes below 2 °C. Validation Check: The suspension should become highly viscous but remain stirrable.

Step 3: Nitrosation Dissolve 11.0 mmol (1.1 equiv) of sodium nitrite ( NaNO2​ ) in 5 mL of cold water. Add this solution dropwise via an addition funnel over 30 minutes. Critical Control: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C. Validation Check: A transient color change (often deep orange/red) indicates the successful formation of the diazonium species.

Step 4: Cyclization Once addition is complete, maintain the reaction at 0–5 °C for an additional 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours. Validation Check: Gentle nitrogen gas evolution may be observed, and a solid precipitate (the benzotriazole product) will begin to heavily crash out of the solution.

Step 5: Isolation Chill the mixture again to 0 °C to maximize precipitation. Filter the solid under vacuum, wash sequentially with ice-cold water (3 × 10 mL) to remove residual acetic acid, and dry under high vacuum at 50 °C overnight.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. ResearchGate.[Link][1]

  • Synthesis of 5-carboxybenzotriazole. PrepChem.[Link][2]

  • Polymer-Supported Benzotriazoles as Catalysts in the Synthesis of Tetrahydroquinolines. ACS Publications.[Link][3]

Sources

Optimization

purification of 5-fluoro-benzotriazole-6-carboxylic acid from regioisomer impurities

Welcome to the Technical Support Center. As a researcher or drug development professional, isolating specific regioisomers of highly polar, multi-functional heterocycles like 5-fluoro-benzotriazole-6-carboxylic acid pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a researcher or drug development professional, isolating specific regioisomers of highly polar, multi-functional heterocycles like 5-fluoro-benzotriazole-6-carboxylic acid presents unique chromatographic and physicochemical challenges.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind regioisomer formation, troubleshooting FAQs, and self-validating purification workflows to ensure high-fidelity isolation.

Part 1: Diagnostic Overview & Causality of Regioisomerism

The difficulty in purifying 5-fluoro-benzotriazole-6-carboxylic acid stems from two fundamental chemical properties: tautomerism and polarity .

Benzotriazoles are characterized by a rapid dynamic equilibrium between their 1H , 2H , and 3H tautomeric forms[1]. In an unsubstituted triazole ring, the 5-fluoro and 6-fluoro positions are chemically equivalent in solution. However, true regioisomeric impurities arise from two primary sources:

  • Upstream Precursor Impurities: If the starting material (e.g., 4-fluoro-1,2-phenylenediamine derivatives) contains positional isomers, the resulting cyclization will yield distinct structural regioisomers (e.g., 4-fluoro-benzotriazole-5-carboxylic acid).

  • N-Substitution (Locking the Tautomer): When the triazole nitrogen is alkylated or acylated during downstream synthesis, the tautomeric equilibrium is permanently locked, generating distinct N1 , N2 , and N3 regioisomers[2].

Regioisomer_Formation SM Asymmetric Precursor (e.g., 4-Fluoro-1,2-diamine) Cyclization HNO2 Cyclization (0-5 °C) SM->Cyclization Tautomers 1H ⇌ 2H ⇌ 3H Tautomeric Equilibrium Cyclization->Tautomers Alkylation N-Alkylation (Locks Tautomer) Tautomers->Alkylation N1 N1-Regioisomer (Target) Alkylation->N1 Major N2 N2-Regioisomer (Impurity) Alkylation->N2 Minor N3 N3-Regioisomer (Impurity) Alkylation->N3 Minor

Mechanistic pathway showing how N-substitution locks tautomeric equilibrium into regioisomers.

Part 2: Troubleshooting & FAQs

Q1: I am trying to purify the free acid using normal-phase silica gel chromatography, but the compound streaks severely. How can I fix this? A: The free carboxylic acid moiety, combined with the highly polar triazole ring, causes irreversible hydrogen bonding with the silanol groups on standard stationary phases. Normal-phase silica is generally ineffective for this compound. You must either use Reverse-Phase (C18) chromatography with an acidic modifier (like 0.1% TFA) to suppress the ionization of the carboxylic acid, or temporarily protect the acid as an ester or N -acylbenzotriazole[3] prior to purification.

Q2: My LC-MS shows two peaks with identical masses ( [M+H]+ ). Are these tautomers or regioisomers? A: They are regioisomers. Tautomers of unsubstituted benzotriazoles interconvert too rapidly at room temperature to be resolved as distinct peaks on a standard LC timescale. If you see two distinct peaks, you are observing structural regioisomers (e.g., the 4-fluoro vs. 5-fluoro derivatives, or N1 / N2 substituted isomers).

Q3: How do I separate the N1 -alkylated regioisomer from the N2 -alkylated regioisomer? A: The N2 -isomer is significantly less polar than the N1 and N3 isomers because the alkyl group at the 2-position disrupts the molecular dipole moment differently and prevents the triazole ring from acting as a strong hydrogen-bond donor. This significant difference in polarity allows for baseline resolution using Reverse-Phase Preparative HPLC. The N2 -isomer will typically elute later (be more retained) on a C18 column than the N1 -isomer.

Part 3: Quantitative Data & Method Comparison

To optimize your purification strategy, consult the table below. For multigram scale-up, a hybrid approach (crystallization followed by HPLC polishing) is recommended to balance throughput and purity. Interestingly, benzotriazole-5-carboxylic acid derivatives themselves have been studied as mixed-mode chromatographic ligands[4], highlighting their complex interaction profiles.

Purification MethodTarget Regioisomer PurityYield RecoveryScalabilityPrimary Mechanism of Separation
Normal-Phase Silica < 70%LowHighAdsorption (Poor for free polar acids)
Fractional Crystallization 85 - 90%ModerateVery HighDifferential Intermolecular H-Bonding
Reverse-Phase Prep-HPLC > 99%HighModerateHydrophobic Interaction & pKa​ Suppression
Mixed-Mode Chromatography > 95%HighHighIon-Exchange & Hydrophobic Interaction

Part 4: Self-Validating Experimental Protocols

The following workflow describes a two-stage, self-validating purification system. Step 1 utilizes bulk thermodynamic properties (crystallization) to remove the bulk of the regioisomeric impurity. Step 2 utilizes high-resolution kinetics (HPLC) to achieve >99% purity.

Purification_Workflow Crude Crude Mixture (Regioisomers A + B) Cryst Fractional Crystallization (EtOH/H2O, 4 °C) Crude->Cryst MotherLiq Mother Liquor (Impurity Rich) Cryst->MotherLiq Filtrate Enriched Enriched Solid (>85% Target) Cryst->Enriched Precipitate HPLC Prep-HPLC (C18) 0.1% TFA in MeCN/H2O Enriched->HPLC Pure Pure Target (>99%) HPLC->Pure Target Fraction

Two-stage purification workflow combining fractional crystallization and reverse-phase Prep-HPLC.

Protocol A: Primary Enrichment via Fractional Crystallization

Causality: The 5-fluoro-6-carboxylic acid regioisomer possesses a highly specific crystal lattice energy driven by intermolecular hydrogen bonding between the carboxylic acid and the triazole nitrogen. By using a protic solvent mixture (Ethanol/Water), we can exploit the differential solubility between the target and its less thermodynamically stable regioisomers.

  • Dissolution: Suspend 10.0 g of the crude regioisomer mixture in 50 mL of absolute ethanol. Heat to 75 °C under reflux until complete dissolution occurs.

  • Antisolvent Addition: Slowly add 15 mL of deionized water dropwise while maintaining the temperature at 75 °C. Note: Water acts as the antisolvent, reducing the solubility of the target compound.

  • Controlled Nucleation: Remove the heat source and allow the flask to cool to room temperature at a rate of approximately 0.5 °C/min. Rapid cooling will cause crashing out and trap impurities in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4 °C cold room for 12 hours to maximize yield.

  • Filtration & In-Process Control (IPC): Filter the precipitate via a Büchner funnel and wash with 10 mL of ice-cold 10% Ethanol/Water.

    • Self-Validation Check: Dissolve 1 mg of the solid in 1 mL of Methanol and inject it into an analytical LC-MS. If the target regioisomer ratio is < 85%, repeat the crystallization. If ≥ 85%, proceed to Protocol B.

Protocol B: Final Polishing via Reverse-Phase Preparative HPLC

Causality: To achieve >99% purity, chromatographic resolution is required. Because the target is a carboxylic acid, the mobile phase must be kept at a pH at least 2 units below its pKa​ (typically ~3.5-4.0 for benzotriazole carboxylic acids) to ensure it remains fully protonated. We use 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0, preventing peak tailing and maximizing resolution.

  • Sample Preparation: Dissolve the enriched solid from Protocol A in a mixture of DMSO and Methanol (1:1 v/v) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min. Causality: A shallow gradient is critical because the regioisomers have nearly identical hydrophobicities; steep gradients will cause co-elution.

  • Fraction Collection & IPC: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak.

    • Self-Validation Check: Analyze the collected fractions via analytical HPLC. Pool only those fractions showing >99% isomeric purity.

  • Isolation: Lyophilize the pooled fractions to remove water, acetonitrile, and the volatile TFA, yielding the pure 5-fluoro-benzotriazole-6-carboxylic acid as a white to off-white powder.

References

  • A Review on: Synthesis of Benzotriazole Source: IJARIIE (International Journal of Advance Research and Innovative Ideas in Education) URL:[Link][1]

  • Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles Source: Organic Chemistry Portal (Synthesis, 2003) URL:[Link][3]

  • Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci, 2021) URL:[Link][4]

  • Synthesis of N-acylbenzotriazole using acid anhydride Source: Arkat USA (Arkivoc, 2022) URL: [Link][5]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid Activation

Welcome to the Advanced Technical Support Center. Activating fluorinated benzotriazole carboxylic acids presents unique synthetic challenges due to the bifunctional nature of the benzotriazole core and the intense electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Activating fluorinated benzotriazole carboxylic acids presents unique synthetic challenges due to the bifunctional nature of the benzotriazole core and the intense electronic effects of the fluorine substituent. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure high-yield amide bond formation.

Part 1: Mechanistic Insights & FAQs

Q: Why does 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid readily undergo self-condensation during activation? A: Benzotriazoles are unique bifunctional scaffolds; the triazole moiety can act as both a leaving group and a nucleophile. When the C6-carboxylic acid is activated into an active ester, the N1, N2, or N3 nitrogen of an unreacted benzotriazole molecule can attack the highly electrophilic carbonyl carbon. This results in the formation of N-acylbenzotriazole oligomers. While N-acylbenzotriazoles are themselves competent neutral acylating agents[1], their formation drastically slows down the desired amidation kinetics, consumes reagents, and complicates downstream purification.

Q: How does the 5-fluoro substituent alter the activation kinetics and intermediate stability? A: The fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the adjacent C6-carbonyl carbon once activated. While this accelerates the attack by the target amine, it simultaneously makes the active ester highly susceptible to premature hydrolysis if trace water is present. Studies on benzotriazole esters demonstrate that electron-withdrawing groups (such as -F, -CF3, and -NO2) drastically decrease the half-life of the active ester in aqueous or semi-aqueous conditions[2].

Q: Is Nucleophilic Aromatic Substitution (SNAr) a legitimate risk with this substrate? A: Yes. The benzotriazole ring is inherently electron-deficient. The addition of a 5-fluoro substituent creates a highly activated site for SNAr. If strong, unhindered primary amines or excess base are used at elevated temperatures, the amine can displace the fluorine atom, leading to a 5-amino-substituted byproduct instead of the desired amide.

ReactionPathway Start 5-Fluoro-1H-benzo[d][1,2,3] triazole-6-carboxylic acid Activation Activation (e.g., HATU/DIPEA) Start->Activation Coupling Reagent ActiveEster Activated Ester Intermediate Activation->ActiveEster Intermediate Formation SideReaction Intermolecular N-Acylation (Self-Condensation) ActiveEster->SideReaction + Unreacted Benzotriazole (Slow) Hydrolysis Hydrolysis (F-induced instability) ActiveEster->Hydrolysis + H2O Product Desired Amide Product ActiveEster->Product + Amine (Fast)

Mechanistic pathway showing desired amide formation vs. competitive N-acylation and hydrolysis.

Part 2: Troubleshooting Guide

Issue 1: High levels of N-acylbenzotriazole (self-condensation) byproducts.
  • Root Cause: Pre-activation of the carboxylic acid in the absence of the target amine allows the activated ester to react with the only available nucleophile: another benzotriazole molecule.

  • Resolution: Implement a "reverse addition" protocol. Ensure the amine nucleophile is fully dissolved and present in the reaction mixture before the slow addition of the coupling reagent. This guarantees that the transient active ester is immediately intercepted by the more nucleophilic amine.

Issue 2: Incomplete conversion and high levels of unreacted starting material.
  • Root Cause: Hydrolysis of the highly reactive, fluorine-activated ester intermediate[3].

  • Resolution: Maintain strictly anhydrous conditions. Utilize fresh, anhydrous DMF or DCM. If using hygroscopic coupling reagents like HATU or EDC·HCl, ensure they have been stored under argon.

Issue 3: SNAr displacement of the 5-Fluoro group.
  • Root Cause: Excessive thermal energy combined with highly nucleophilic amines or bases.

  • Resolution: Keep reaction temperatures strictly below 25 °C (ideally 0 °C during activation). Replace highly nucleophilic bases like Triethylamine (TEA) with sterically hindered alternatives like N,N-Diisopropylethylamine (DIPEA) or milder bases like N-Methylmorpholine (NMM).

Part 3: Quantitative Data & Reagent Selection

Selecting the right coupling system is critical for minimizing side reactions. Below is a comparative analysis of standard coupling reagents applied to this specific fluorinated scaffold.

Coupling SystemAdditiveSelf-Condensation RiskHydrolysis RiskSNAr RiskRecommended Application
HATU / DIPEA NoneHigh (if pre-activated)HighModerateFast couplings with sterically hindered amines.
EDC·HCl OxymaPureLowModerateLowGeneral purpose; Oxyma limits self-condensation.
DIC HOBtModerateModerateLowSolid-phase synthesis; requires strict anhydrous conditions.
T3P PyridineVery LowLowLowScale-up reactions; mildest activation profile.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a reverse-addition methodology to suppress self-condensation. It is designed as a self-validating system: by monitoring specific mass-to-charge (m/z) ratios via LC-MS, you can instantly verify the suppression of side reactions.

Materials Required:

  • 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 eq, Exact Mass: 181.03)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • EDC·HCl (1.1 eq) and OxymaPure (1.1 eq)

  • Anhydrous DMF (stored over molecular sieves)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of the target amine in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Having the amine present before activation prevents the benzotriazole from acting as the primary nucleophile.

  • Base Addition: Add 2.5 eq of DIPEA. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while the low temperature suppresses SNAr displacement of the fluorine atom.

  • Activation: Slowly add 1.1 eq of OxymaPure, followed by the dropwise addition of EDC·HCl (dissolved in a minimal amount of DMF) over 15 minutes.

  • Validation (LC-MS Monitoring): After 30 minutes, sample the reaction.

    • Success Marker: Disappearance of m/z 182[M+H]⁺ and appearance of the desired product mass.

    • Failure Marker 1 (Self-Condensation): Appearance of m/z ~345 [M+H]⁺ (indicates benzotriazole dimer formation).

    • Failure Marker 2 (SNAr): Appearance of[Product Mass - 19 + Amine Mass] (indicates fluorine displacement).

  • Workup: Quench the reaction with 5% aqueous citric acid to protonate the unreacted benzotriazole and amine, driving them into the aqueous layer during ethyl acetate extraction. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Dissolve Carboxylic Acid in anhydrous DMF (0.1 M) Step2 2. Add Amine Nucleophile (1.1 - 1.2 eq) Step1->Step2 Step3 3. Add DIPEA (2.5 eq) at 0 °C Step2->Step3 Step4 4. Add Coupling Reagent (e.g., EDC/Oxyma) dropwise Step3->Step4 Step5 5. Monitor via LC-MS Maintain < 25 °C Step4->Step5 Step6 6. Aqueous Workup (Mild acidic wash) Step5->Step6

Optimized reverse-addition workflow to minimize self-condensation during activation.

References

  • Katritzky, A. R., et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • "Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease." PMC. URL:[Link]

  • Morales-Serna, J. A., et al. "Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates." Synthesis (ResearchGate). URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Scale-Up of 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid

Technical Support Center: Crystallization & Scale-Up of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid Welcome to the technical support center for the crystallization and scale-up of 5-Fluoro-1H-benzo[d][1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Scale-Up of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid

Welcome to the technical support center for the crystallization and scale-up of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this crucial intermediate in a crystalline form that is both pure and scalable. Drawing from established principles of physical chemistry and process engineering, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Understanding the Molecule: Key Physicochemical Drivers

5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is a unique molecule presenting specific challenges and opportunities in crystallization. Its structure, featuring a rigid benzotriazole core, a carboxylic acid group, and a fluorine substituent, dictates its solid-state behavior.

  • Hydrogen Bonding: The carboxylic acid and triazole moieties are strong hydrogen bond donors and acceptors. This facilitates the formation of robust, often dimeric, synthons that are fundamental to the crystal lattice.

  • Aromatic Stacking: The planar benzotriazole ring system promotes π-π stacking interactions, contributing to crystal stability.

  • The Fluorine Factor: The highly electronegative fluorine atom significantly alters the molecule's electrostatic potential.[1] This can influence crystal packing in unpredictable ways, sometimes disrupting expected patterns like π-stacking in favor of other arrangements like herringbone structures.[1] The position of the fluorine atom is critical and can lead to different noncovalent interactions and, consequently, distinct crystal packing.[2][4] It can also introduce C-H···F and C-F···π interactions that further stabilize the crystal lattice.[4][5]

These competing and cooperating intermolecular forces mean that polymorphism—the existence of multiple crystal forms—is a distinct possibility and must be monitored during development.[6]

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses common problems encountered during the crystallization scale-up of 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid.

Q1: My crystallization yields are consistently low (<80%). What are the primary causes and how can I improve them?

Low yield is a multifaceted problem often stemming from excessive solubility in the mother liquor. Here’s a systematic approach to diagnose and resolve this issue:

A1: Root Cause Analysis & Mitigation Strategies

  • Excessive Solvent Volume: The most common cause is using too much solvent. While ensuring complete dissolution at high temperatures is crucial, an excessive volume will retain a significant portion of your product in the solution upon cooling.

    • Solution: Carefully determine the solubility curve of the compound in your chosen solvent system. Aim for a solvent volume that creates a saturated or slightly supersaturated solution at the initial crystallization temperature. If you've already completed a run with low yield, you can often recover more material by carefully evaporating a portion of the solvent from the mother liquor and cooling again.[7]

  • Inappropriate Solvent/Anti-Solvent Ratio: In anti-solvent crystallization, an incorrect ratio can maintain high solubility.

    • Solution: Systematically screen different solvent/anti-solvent ratios. A higher proportion of the anti-solvent will typically decrease solubility and improve yield, but adding it too quickly can cause the product to "crash out" as an amorphous solid or oil.

  • Cooling Profile is Too Rapid: Fast cooling can lead to the formation of fine, poorly filterable crystals and can trap impurities, but it can also leave a significant amount of product in the solution if equilibrium is not reached.

    • Solution: Implement a slower, controlled cooling profile. A linear or staged cooling ramp allows for controlled crystal growth and can improve yield by allowing the system to approach equilibrium at each temperature.

  • pH Effects: As a carboxylic acid, the compound's solubility is highly pH-dependent. In aqueous or protic systems, a pH that is too high will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.

    • Solution: Ensure the pH of the crystallization medium is sufficiently acidic to keep the compound in its neutral, less soluble form. Typically, a pH of 2-4 is a good starting point for aromatic carboxylic acids.

Parameter Potential Issue Recommended Action
Solvent Volume Too high, leading to high product loss in mother liquor.Reduce solvent to the minimum required for dissolution at the target temperature.
Cooling Rate Too fast, preventing complete precipitation.Implement a slower, controlled cooling ramp (e.g., 5-10 °C/hour).
Final Temperature Not low enough to minimize solubility.Cool to a lower final temperature (e.g., 0-5 °C) and hold for an extended period.
pH (if aqueous) Too high, forming a soluble salt.Adjust pH to be at least 2 units below the pKa of the carboxylic acid.

Q2: Instead of crystals, I'm getting an oil or an amorphous precipitate. How can I promote proper crystal formation?

"Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the solute to separate from the solution as a liquid phase before it has time to organize into a crystal lattice.

A2: Strategies to Control Supersaturation

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: This is the most direct way to slow down the increase in supersaturation. A gradual temperature decrease gives the molecules more time to orient themselves correctly.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate, preferably subsurface near an impeller to ensure rapid mixing and avoid localized areas of very high supersaturation.[8]

  • Increase Solute Solubility (Counterintuitively): Sometimes, the system is on a knife's edge of solubility.

    • Solution: Add a small amount of a co-solvent in which the compound is more soluble. This can temper the supersaturation profile, preventing the initial oiling out and allowing for controlled crystallization as the system cools or as more anti-solvent is added.[7]

  • Introduce a Template for Growth (Seeding): Seeding is a critical step, especially during scale-up, to control nucleation.

    • Solution: Prepare a seed slurry of micronized, high-purity crystals of the desired polymorphic form. Introduce this slurry at a point where the solution is just slightly supersaturated (the metastable zone). This provides nucleation sites and encourages growth over spontaneous, uncontrolled nucleation.

  • Solvent Selection: The chosen solvent may be the root cause.

    • Solution: The ideal solvent will have a steep solubility curve with temperature. This allows for high loading at elevated temperatures and low solubility at cooler temperatures. Solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes are common starting points for such compounds.[9]

Experimental Protocol: Developing a Seeding Strategy

  • Prepare Seed Crystals: Obtain a small sample of high-purity, crystalline 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. If necessary, grow initial crystals on a small scale and confirm their polymorphic form via PXRD or DSC. Gently grind the crystals to a fine powder (typically 1-10 µm).

  • Determine the Metastable Zone Width (MSZW): Dissolve the compound in the chosen solvent at a high temperature. Cool the solution slowly while monitoring turbidity. The temperature at which cloudiness first appears is the nucleation point. The difference between this and the saturation temperature is the MSZW.

  • Perform Seeding: On your scale-up run, dissolve the compound and cool it to a temperature just inside the metastable zone (i.e., slightly below the saturation temperature but above the nucleation temperature).

  • Introduce Seed Slurry: Add 0.1-1.0% (w/w) of the prepared seed crystals as a slurry in the mother liquor.

  • Age and Cool: Hold the batch at the seeding temperature for a period (e.g., 1-4 hours) to allow the seeds to mature before continuing the cooling profile to the final isolation temperature.[8]

Q3: The crystal size and shape are inconsistent between batches, leading to filtration and drying problems. How can I achieve a consistent particle size distribution (PSD)?

Inconsistent PSD is a classic scale-up challenge. What works in a 100 mL flask doesn't always translate to a 100 L reactor because of changes in mixing, heat transfer, and fluid dynamics.[10]

A3: Controlling Crystal Growth and Nucleation

  • Mixing and Agitation: Inadequate mixing can create "hot spots" or areas of high local supersaturation, leading to uncontrolled secondary nucleation and a wide distribution of particle sizes.[10][11]

    • Solution: Ensure your reactor is properly designed with appropriate impellers (e.g., pitched-blade turbine) and baffles to promote good bulk mixing. The agitation rate should be sufficient to keep solids suspended but not so high that it causes excessive crystal breakage (attrition).

  • Seeding Protocol: A non-robust seeding protocol is a major source of variability.

    • Solution: Standardize your seeding protocol rigorously as described in Q2. The seed loading, particle size, and addition point must be consistent for every batch.

  • Cooling/Anti-Solvent Profile: The rate at which supersaturation is generated directly impacts whether new crystals nucleate or existing crystals grow.

    • Solution: Design a cooling or anti-solvent addition profile that favors crystal growth over nucleation. Often, a slower rate at the beginning of the process (just after seeding) followed by a more rapid rate later is effective.

  • Impurity Profile: Even small amounts of impurities can act as nucleation inhibitors or promoters, altering the crystal habit.

    • Solution: Ensure the purity of the starting material is consistent. Impurities can sometimes be rejected into the mother liquor during slow crystallization.[11][12]

Diagram: Troubleshooting Logic for Poor Crystal Formation

Caption: Decision tree for troubleshooting oiling out or amorphous precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for screening the crystallization of this compound?

A1: Given the aromatic carboxylic acid nature of the molecule, a good starting point is polar protic and aprotic solvents where solubility is moderate to high at elevated temperatures.

  • Primary Solvents to Screen:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Esters: Ethyl Acetate

    • Ethers: Tetrahydrofuran (THF)

  • Common Anti-Solvents:

    • Water: Excellent for use with water-miscible solvents like alcohols and acetone.

    • Alkanes: Heptane, Hexane (excellent for use with esters and ethers).

  • Recommended Screening Pairs:

    • Ethanol/Water

    • Isopropanol/Heptane

    • Ethyl Acetate/Hexane

    • Acetone/Water

A patent for related fluorinated benzotriazole compounds mentions recrystallization from methanol/water and ethyl acetate/hexanes mixtures, validating these as logical starting points.[9]

Q2: How does the fluorine substituent specifically impact the scale-up process?

A2: The fluorine atom introduces several considerations that are critical for a successful scale-up.

  • Altered Solubility: Fluorination often decreases solubility in polar protic solvents like water but can increase solubility in less polar solvents. This will directly influence your choice of solvent and anti-solvent.

  • Potential for Polymorphism: As discussed, fluorine's ability to participate in various intermolecular interactions can lead to the formation of different, and sometimes unexpected, crystal packing arrangements.[1][3][5] This makes polymorphic screening essential during development. Different polymorphs can have different solubilities, stabilities, and filtration characteristics, which can wreak havoc on a scaled-up process if not controlled.

  • Crystal Habit Modification: Fluorine can alter the relative growth rates of different crystal faces, changing the overall shape (habit) of the crystals. This can impact bulk density, flowability, and filtration performance.

Q3: What analytical techniques are essential for monitoring and controlling the crystallization process during scale-up?

A3: A combination of in-process (PAT) and offline analytical tools is crucial for a robust process.

Technique Purpose Application
FTIR/Raman Spectroscopy Monitor solute concentration in real-time.Determine the point of saturation and track desupersaturation kinetics to ensure batch-to-batch consistency.
Focused Beam Reflectance Measurement (FBRM) Track particle count and chord length distribution in real-time.Monitor nucleation events, crystal growth, and the effect of process parameters (e.g., agitation) on particle size.
Powder X-Ray Diffraction (PXRD) Identify the crystalline form (polymorph).[6]Offline check to ensure the correct, desired polymorph is being produced and to detect any unwanted phase transitions.
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic transitions.[6]Offline quality control to confirm the identity and purity of the final crystalline product.
Particle Size Analysis (e.g., Laser Diffraction) Measure the final particle size distribution.Offline QC to ensure the PSD meets specifications for downstream processing (filtration, drying, formulation).

Diagram: Scale-Up Workflow

G A 1. Lab Scale (mg-g) Solubility Screening Polymorph Screen B 2. Bench Scale (1-5 L) Process Optimization Define Seeding & Cooling Profile A->B Identify Lead System C 3. Pilot Scale (50-200 L) Engineering Run Confirm Mixing & Heat Transfer B->C Define Process Parameters E Analytical Characterization (PXRD, DSC, HPLC) Feedforward to next stage B->E D 4. Manufacturing Scale Routine Production C->D Technology Transfer C->E D->E

Caption: General workflow for crystallization process scale-up.

IV. References

  • Parasyuk, O. V., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry. Retrieved from

  • Varshney, D., et al. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. Retrieved from

  • Thomas, S. P., et al. (n.d.). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm (RSC Publishing). Retrieved from

  • Schmitzer, S., et al. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design - ACS Publications. Retrieved from

  • Varshney, D., et al. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. Retrieved from

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from

  • Google Patents. (n.d.). US20080114177A1 - Method for preparing fluorinated benzotriazole compounds. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from

  • ResearchGate. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from

  • YouTube. (2021, June 30). How to develop scale-up strategies for challenging crystallization processes. Retrieved from

  • Colorado Chromatography Labs. (2026, January 16). Crystallization That Works at Scale in Chemistry. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid vs. 1H-benzotriazole-6-carboxylic acid

A Guide for Synthetic and Medicinal Chemists In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, benzotriazole-based reagents are indispensable tools. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic and Medicinal Chemists

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, benzotriazole-based reagents are indispensable tools. Their ability to act as leaving groups, suppress racemization, and facilitate efficient bond formation has cemented their role in complex molecular construction. This guide provides an in-depth comparison of two key analogues: the standard 1H-benzotriazole-6-carboxylic acid and its fluorinated counterpart, 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid. We will dissect their structural and electronic differences to predict and explain their comparative reactivity, supported by established chemical principles and representative experimental design.

Structural and Electronic Foundations: The Impact of a Single Fluorine Atom

At first glance, the two molecules are structurally homologous. The critical distinction lies in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the bicyclic system. This seemingly minor change has profound consequences for the electronic character of the molecule, governed by the dual electronic effects of the fluorine substituent.

Caption: Chemical Structures of the Compared Benzotriazole Derivatives.

  • Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bonds of the benzene ring. This effect is distance-dependent and deactivates the entire ring system, making it more electron-poor.[1][2]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the pi (π) system of the aromatic ring. This resonance donation increases electron density, particularly at the ortho and para positions relative to the fluorine.[3]

For halogens, the strong -I effect typically outweighs the +M effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[4][5] However, the key takeaway is that the fluorine atom in 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid renders the entire benzotriazole system more electron-deficient compared to its non-fluorinated counterpart. This has direct implications for acidity and reactivity.

Comparative Reactivity: A Mechanistic Perspective

The altered electronic landscape of the fluorinated benzotriazole directly translates to predictable differences in its chemical behavior, most notably its acidity and its performance as a leaving group.

Acidity (pKa)

Acidity is a direct measure of the stability of the conjugate base formed after a proton is removed. Electron-withdrawing groups stabilize a conjugate base, thereby increasing the acidity (i.e., lowering the pKa) of the parent molecule.[6][7]

  • Carboxylic Acid Proton (-COOH): The fluorine atom's potent inductive effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion (-COO⁻). Therefore, 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid is a stronger acid than 1H-benzotriazole-6-carboxylic acid.

Reactivity in Amide Bond Formation

A primary application for benzotriazole derivatives is as additives in carbodiimide-mediated coupling reactions (e.g., with EDC or DCC) to form amide bonds, a cornerstone of peptide synthesis. In this context, they are typically used as their 1-hydroxy derivatives (e.g., HOBt). The additive reacts with the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, benzotriazolyl active ester. This active ester then reacts with an amine to form the desired amide, regenerating the hydroxybenzotriazole.

The key to efficiency in this process is the "leaving group ability" of the benzotriazoloxy anion. A better leaving group leads to a faster and more complete reaction.

  • Activation: The carboxylic acid is activated by a coupling reagent (e.g., EDC).

  • Active Ester Formation: The 1-hydroxybenzotriazole derivative attacks the activated acid, forming a benzotriazolyl active ester.

  • Aminolysis: The amine attacks the active ester, displacing the hydroxybenzotriazole derivative as a leaving group to form the final amide bond.

Due to the electron-withdrawing nature of the fluorine atom, the 1-hydroxy-5-fluoro-benzotriazoloxy anion is a more stable anion and thus a better leaving group than its non-fluorinated analog. This increased stability accelerates the final aminolysis step. This principle is well-established; for instance, additives like 6-Cl-HOBt (pKa = 4.62) and HOAt (7-aza-HOBt, pKa = 4.65) are known to be more effective than HOBt (pKa = 5.65) precisely because their electron-withdrawing substituents make them better leaving groups.

Therefore, 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid (when used as its 1-hydroxy derivative) is predicted to be a more reactive and efficient coupling additive , leading to faster reaction times, higher yields, and potentially lower rates of racemization, especially in sterically hindered or challenging coupling reactions.

Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl +EDC EDC EDC (Coupling Reagent) EDC->O_Acyl Active_Ester Active Ester (Bt(X)-O-COR) O_Acyl->Active_Ester + HO-Bt(X) - EDC-Urea Byproduct1 EDC-Urea Byproduct O_Acyl->Byproduct1 HOBtX HO-Bt(X) (Hydroxybenzotriazole Additive, X = H or F) HOBtX->Active_Ester Amide R-CO-NH-R' (Amide Product) Active_Ester->Amide + R'-NH2 - HO-Bt(X) Byproduct2 HO-Bt(X) (Regenerated) Active_Ester->Byproduct2 Amine R'-NH2 (Amine) Amine->Amide note Fluorine (X=F) stabilizes the BtO⁻ leaving group, accelerating the conversion of Active Ester to Amide.

Caption: Generalized workflow for EDC-mediated amide coupling using a hydroxybenzotriazole additive.

Data Summary and Experimental Protocol

Comparative Properties Table
Property1H-benzotriazole-6-carboxylic acid5-Fluoro-1H-benzo[d]triazole-6-carboxylic acidRationale for Difference
Molecular Formula C₇H₅N₃O₂C₇H₄FN₃O₂Presence of Fluorine
Molecular Weight 163.13 g/mol 181.12 g/mol Mass of F vs. H
Predicted Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)The -I effect of fluorine stabilizes the carboxylate and triazolide conjugate bases.[6]
Reactivity as Coupling Additive StandardHigherThe fluorinated benzotriazoloxy anion is a better leaving group.
Ring Nucleophilicity HigherLowerThe -I effect of fluorine reduces electron density on the ring system.
Model Experimental Protocol: Comparative Amide Coupling

This protocol describes a standardized experiment to quantitatively compare the coupling efficiency of the 1-hydroxy derivatives of the two title compounds.

Objective: To compare the reaction rate and yield for the formation of a model dipeptide using 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (HOBC) and 1-hydroxy-5-fluoro-1H-benzo[d]triazole-6-carboxylic acid (F-HOBC) as coupling additives.

Materials:

  • N-Fmoc-Alanine (Fmoc-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (HOBC)

  • 1-hydroxy-5-fluoro-1H-benzo[d]triazole-6-carboxylic acid (F-HOBC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

Two parallel reactions (Reaction A with HOBC, Reaction B with F-HOBC) will be set up.

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add Fmoc-Ala-OH (1.0 mmol, 1.0 eq) and H-Gly-OMe·HCl (1.1 mmol, 1.1 eq).

    • Add anhydrous DCM (10 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add DIPEA (1.2 mmol, 1.2 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Addition of Coupling Reagents:

    • To Reaction A: Add HOBC (1.0 mmol, 1.0 eq).

    • To Reaction B: Add F-HOBC (1.0 mmol, 1.0 eq).

    • To both flasks, add EDC (1.1 mmol, 1.1 eq).

  • Reaction Monitoring:

    • Allow both reactions to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by HPLC to determine the consumption of starting material and formation of the dipeptide product (Fmoc-Ala-Gly-OMe).

  • Workup (after reaction completion, e.g., 4 hours):

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the resulting white solid for both reactions.

    • Purify the product by flash column chromatography if necessary.

    • Calculate the final isolated yield.

    • Compare the HPLC conversion rates over time to assess the relative reaction kinetics.

Expected Outcome: Reaction B, using the fluorinated additive F-HOBC, is expected to proceed at a faster rate and potentially give a higher isolated yield compared to Reaction A, demonstrating its superior reactivity as a coupling additive.

Conclusion and Outlook

The introduction of a single fluorine atom onto the benzotriazole scaffold significantly enhances its performance in key synthetic applications. By creating a more electron-deficient system, the fluorine atom increases the acidity of both the carboxylic acid and the triazole N-H protons. Crucially, for applications like peptide coupling, this translates into creating a more stable conjugate base, which functions as a superior leaving group.

Consequently, 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid is predicted to be a more potent and efficient reagent than its non-fluorinated parent compound, particularly when employed as a 1-hydroxy additive in amide bond formation. This increased reactivity can lead to faster reactions, improved yields, and better outcomes for challenging syntheses. For researchers and drug development professionals, the choice between these reagents will be a balance of desired reactivity, cost, and the specific demands of the synthetic challenge at hand. The fluorinated analogue represents a valuable tool for overcoming difficult coupling steps where standard reagents may fall short.

References

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Available at: [Link]

  • Khan Academy. Resonance vs Inductive Effects. Available at: [Link]

  • JoVE. (2023). Video: Substituent Effects on Acidity of Carboxylic Acids. Available at: [Link]

  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect?. Available at: [Link]

  • Wikipedia. Perfluoroalkyl carboxylic acids. Available at: [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene. Available at: [Link]

  • YouTube. (2023). Acidity of Carboxylic acids. Available at: [Link]

  • Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine?. Available at: [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • Australian Department of Health. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Available at: [Link]

  • Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 326-333. Available at: [Link]

  • Wikipedia. Benzotriazole. Available at: [Link]

  • Feng, L., et al. (2017). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. Polymers, 10(1), 2. Available at: [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Benzotriazole-6-Carboxylic Acid Binding Affinity

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. This guide provides a comprehensive comparison of the binding affinity of benzotriazole-6-carboxylic acid and its fluorinated analogues, offering both theoretical insights and practical, data-driven methodologies. We will explore the nuanced effects of fluorine substitution on molecular interactions and detail the experimental workflows required to quantify these changes, empowering researchers to make informed decisions in their drug design endeavors.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacological properties. Unlike simple hydrogen substitution, fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior. These alterations can lead to enhanced metabolic stability, increased membrane permeability, and, critically, improved binding affinity to the target protein.[1]

Fluorine's impact on binding affinity is multifaceted. It can engage in favorable orthogonal multipolar interactions with backbone amides in the protein binding pocket, and its electron-withdrawing nature can increase the acidity of nearby protons, strengthening hydrogen bonds.[2] Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of the molecule, which can either be advantageous or disadvantageous depending on the nature of the binding site.[1]

Quantifying the Interaction: A Comparative Analysis of Binding Affinity

To objectively assess the impact of fluorine substitution, it is essential to employ biophysical techniques that can precisely measure binding affinity. The most common metrics for quantifying this interaction are the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for any of these parameters indicates a higher binding affinity.

ParameterDescriptionImplication
Kd (Dissociation Constant) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.A direct measure of binding affinity.
Ki (Inhibition Constant) The dissociation constant of the inhibitor from the enzyme-inhibitor complex.A measure of the potency of an inhibitor.
IC50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.A functional measure of inhibitor potency.

Table 1: Key Parameters for Quantifying Binding Affinity.

While a direct comparative study on benzotriazole-6-carboxylic acid and its fluorinated analogs is not available, research on related halogenated benzotriazoles has shown that the position and nature of the halogen atom significantly influence binding affinity to protein kinases. For instance, studies on protein kinase CK2 have demonstrated that halogenation of the benzotriazole ring can enhance inhibitory activity.[3]

Experimental Workflows for Determining Binding Affinity

Two of the most powerful and widely used techniques for characterizing small molecule-protein interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Protein Solution (e.g., Kinase) B Dialysis/Degassing P->B L Ligand Solution (Benzotriazole Derivative) L->B I Instrument Setup (e.g., MicroCal PEAQ-ITC) B->I T Titration (Ligand into Protein) I->T D Data Acquisition (Heat Change vs. Molar Ratio) T->D F Fitting to a Binding Model D->F R Determination of Kd, ΔH, ΔS, and n F->R

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Prepare the protein solution (e.g., the target kinase) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare the ligand solution (benzotriazole-6-carboxylic acid or its fluorinated analog) at a concentration of 100-200 µM in the same buffer.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the protein solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, enthalpy of binding (ΔH), entropy of binding (ΔS), and stoichiometry (n).[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[6]

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis C Sensor Chip (e.g., CM5) A Activation (NHS/EDC) C->A I Immobilization (Target Protein) A->I B Blocking (Ethanolamine) I->B S System Priming (Running Buffer) B->S L Ligand Injection (Varying Concentrations) S->L D Data Acquisition (Sensorgram) L->D F Fitting to a Kinetic Model D->F R Determination of ka, kd, and KD F->R

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol for SPR:

  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein (e.g., kinase) to the sensor surface via amine coupling.

    • Block any remaining active sites with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule (benzotriazole-6-carboxylic acid or its fluorinated analog) over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each concentration if necessary.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7][8]

Interpreting the Data: The Anticipated Impact of Fluorination

Based on established principles of medicinal chemistry, we can anticipate the following effects of fluorine substitution on the binding affinity of benzotriazole-6-carboxylic acid:

  • Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid proton, potentially leading to stronger hydrogen bonding or ionic interactions with basic residues in the protein's active site.[2]

  • Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. If the binding pocket has significant hydrophobic character, this can lead to improved binding affinity through enhanced hydrophobic interactions.

  • Favorable Orthogonal Multipolar Interactions: The C-F bond can participate in favorable interactions with the protein backbone, further stabilizing the ligand-protein complex.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing the binding affinity of lead compounds. By understanding the fundamental principles of how fluorine influences molecular interactions and by employing robust biophysical techniques such as ITC and SPR, researchers can systematically evaluate the impact of fluorination and make data-driven decisions to advance their drug discovery programs. While a direct comparative dataset for benzotriazole-6-carboxylic acid and its fluorinated analogs is not yet published, the methodologies and theoretical framework presented in this guide provide a solid foundation for conducting such investigations and interpreting the results.

References

  • Benzotriazole Derivatives And Its Pharmacological Activity. (URL: [Link])

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. (URL: [Link])

  • Synthesis of fluorinated benzotriazole (BTZ)- and benzodithiophene (BDT)-based donor–acceptor conjugated polymers for solar cell applications. ScienceDirect. (URL: [Link])

  • Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. Asian Journal of Chemistry. (URL: [Link])

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. (URL: [Link])

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. (URL: [Link])

  • Benzotriazole: An overview on its versatile biological behavior. ScienceDirect. (URL: [Link])

  • Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. ScienceDirect. (URL: [Link])

  • ITC for determination of K D values. Shown are binding isotherms for... ResearchGate. (URL: [Link])

  • 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Scribd. (URL: [Link])

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. (URL: [Link])

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. (URL: [Link])

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Chemical Science. (URL: [Link])

  • Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. PMC. (URL: [Link])

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (URL: [Link])

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. (URL: [Link])

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Publishing System. (URL: [Link])

  • 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. ACS Publications. (URL: [Link])

  • Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations. PMC. (URL: [Link])

  • Fluorinated Carboxylic Acids as Powerful Building Blocks for the Formation of Bimolecular Monolayers. University of Brighton. (URL: [Link])

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals. (URL: [Link])

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Validation

Advanced HPLC Method Validation for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: A Comparative Guide on Column Chemistries

Executive Summary Quantifying 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS 23814-12-2)[1] presents a unique analytical challenge. As a highly polar, fluorinated aromatic compound with dual ionizable moietie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS 23814-12-2)[1] presents a unique analytical challenge. As a highly polar, fluorinated aromatic compound with dual ionizable moieties (a benzotriazole ring and a carboxylic acid group), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from poor retention, peak tailing, and lack of robustness.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) and Mixed-Mode alternatives. By grounding our methodology in the physicochemical properties of the analyte and adhering strictly to ICH Q2(R2) validation guidelines[2], we provide a self-validating, step-by-step protocol designed for drug development professionals and analytical scientists.

The Chromatographic Challenge: Analyte Profiling

To design a robust method, we must first understand the causality between the analyte's structure and its chromatographic behavior:

  • Carboxylic Acid Group ( pKa​≈3.5 ): At neutral pH, this group is ionized, leading to extreme polarity and premature elution near the void volume on standard hydrophobic columns.

  • Benzotriazole Ring: The nitrogen-rich heterocycle acts as a Lewis base, which can strongly interact with unendcapped, acidic surface silanols on silica-based columns, causing severe peak tailing[3].

  • Fluorinated Aromatic Core: The highly electronegative fluorine atom creates a strong dipole moment. Standard alkyl chains (C18) cannot effectively exploit this dipole, resulting in suboptimal selectivity[4].

Column Chemistry Comparison: Why Standard C18 Falls Short

Selecting the correct stationary phase is the most critical step in method development. Table 1 summarizes the objective performance differences between three common column chemistries for this specific analyte.

Table 1: Stationary Phase Performance Comparison
ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)Mixed-Mode (WAX/RP)
Primary Retention Mechanism Dispersive (Hydrophobic) π−π , Dipole-Dipole, DispersiveAnion Exchange + Hydrophobic
Retention Factor ( k′ ) Low (< 1.5)Optimal (3.0 - 5.0)High (> 8.0)
Peak Tailing ( Tf​ ) High (> 2.0) due to silanolsExcellent (< 1.2)Moderate (1.3 - 1.5)
Selectivity for Fluorine PoorSuperior Poor
Method Robustness HighHigh Low (highly sensitive to buffer ionic strength)

The Causality of PFP Superiority: PFP columns are explicitly designed for halogenated and aromatic compounds. The electron-deficient pentafluorophenyl ring of the stationary phase engages in strong π−π interactions with the electron-rich regions of the benzotriazole system[4][5]. Furthermore, the rigid PFP ligand offers shape selectivity and dipole-dipole interactions that a flexible C18 alkyl chain simply cannot provide[3].

Rational Method Development: The Causality of Conditions

To create a self-validating system, every parameter must be justified by chemical logic:

  • Mobile Phase pH (pH 2.0 with 0.1% TFA): We must maintain the mobile phase pH at least 1.5 units below the pKa​ of the carboxylic acid. Trifluoroacetic acid (TFA) forces the analyte into its neutral, protonated state, maximizing retention on the PFP column. Additionally, TFA acts as an ion-pairing agent for the basic nitrogens in the benzotriazole ring, masking residual silanol interactions and ensuring sharp peaks[3].

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is selected over methanol. Methanol is protic and can participate in hydrogen bonding, which competitively disrupts the delicate π−π interactions between the PFP stationary phase and the analyte. Acetonitrile, being aprotic, preserves these interactions, yielding superior selectivity[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system. Before any sample is quantified, the System Suitability Test (SST) must pass, proving the instrument is fit for purpose.

Phase 1: Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (Yields 1000 µg/mL).

Phase 2: Chromatographic Conditions
  • Column: Core-Shell PFP, 100 x 4.6 mm, 2.6 µm (e.g., Accucore PFP or equivalent)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte band)

    • 2.0 - 8.0 min: 10% 60% B (Linear gradient for elution)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.0 - 15.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)

Inject the 50 µg/mL working standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: ≤2.0% (Proves injection precision).

  • Tailing Factor ( Tf​ ): ≤1.5 (Proves absence of secondary silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Proves column efficiency).

ICH Q2(R2) Validation Execution & Data Presentation

Following the establishment of the method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result on PFP
Specificity Inject blank, placebo matrix, and spiked sample.No interfering peaks at the retention time of the analyte.Pass (Baseline resolution)
Linearity & Range 5 concentration levels (e.g., 5, 25, 50, 100, 150 µg/mL) in triplicate.Correlation coefficient ( R2 ) ≥0.999 . R2>0.9995
Accuracy (Recovery) Spike placebo at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 98.0% - 102.0%.99.2% - 101.1%
Precision (Repeatability) 6 replicate preparations of the 100% test concentration.%RSD of calculated concentrations ≤2.0% .%RSD < 1.0%
Intermediate Precision Same as repeatability, performed on a different day by a different analyst.Overall %RSD (n=12) ≤2.0% .%RSD < 1.5%
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±5 °C).SST criteria must still be met under all conditions.Pass

Visualization: Method Development & Validation Workflow

The following diagram illustrates the logical flow from analyte profiling through to routine analysis, emphasizing the critical decision gates in the validation lifecycle.

HPLC_Workflow A Analyte Profiling 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid B Column Screening C18 vs. PFP vs. Mixed-Mode A->B C PFP Selected (Enhanced π-π & Dipole Interactions) B->C Superior Selectivity D Mobile Phase Optimization (pH < 2.5 to suppress ionization) C->D E ICH Q2(R2) Validation Protocol D->E F System Suitability Testing (SST) E->F G Linearity & Range F->G H Precision & Accuracy F->H I Robustness & Stability F->I J Validated Method for Routine Analysis G->J H->J I->J

Caption: HPLC Method Development and ICH Q2(R2) Validation Workflow for Fluorinated Benzotriazoles.

Conclusion

Standard C18 columns are fundamentally mismatched for the quantification of highly polar, fluorinated aromatic acids like 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. By migrating to a Pentafluorophenyl (PFP) stationary phase and employing a low-pH, aprotic mobile phase system, analysts can leverage π−π and dipole interactions to achieve superior retention and peak shape. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a highly accurate, reproducible, and self-validating analytical method suitable for stringent regulatory environments.

References

  • Waters Corporation.Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Thermo Fisher Scientific.Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column.
  • LCGC International.Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Scribd / ICH.ICH Q2(R2) Analytical Validation Guide.
  • ChemicalBook.Benzotriazole-5-carboxylic acid | 23814-12-2.

Sources

Comparative

comparative lipophilicity of fluorinated vs non-fluorinated benzotriazole carboxylic acids

Comparative Lipophilicity of Fluorinated vs. Non-Fluorinated Benzotriazole Carboxylic Acids: A Guide for Drug Development Benzotriazole carboxylic acids are versatile pharmacophores widely utilized in drug discovery due...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Lipophilicity of Fluorinated vs. Non-Fluorinated Benzotriazole Carboxylic Acids: A Guide for Drug Development

Benzotriazole carboxylic acids are versatile pharmacophores widely utilized in drug discovery due to their ability to mimic peptide bonds, coordinate with metals, and selectively bind to kinase targets. When optimizing these scaffolds for bioavailability and target engagement, medicinal chemists frequently employ bioisosteric fluorination.

This guide objectively compares the lipophilic behavior of fluorinated versus non-fluorinated benzotriazole carboxylic acids, detailing the mechanistic causality behind these shifts and providing a self-validating experimental framework for their quantification.

Mechanistic Causality: The "Fluorine Effect" on Benzotriazole Scaffolds

The introduction of a fluorine atom onto the benzotriazole core exerts two opposing forces on the effective lipophilicity (LogD) of the molecule at physiological pH:

  • Intrinsic Lipophilicity Gain (LogP): The highly non-polarizable, hydrophobic nature of the C-F bond increases the intrinsic partition coefficient (LogP). Furthermore, the highly electron-withdrawing nature of fluorine plays a key role in reducing the hydrogen-bond donor capability of adjacent functional groups, thereby increasing overall lipophilicity relative to non-fluorinated analogs 1.

  • Ionization Penalty (pKa Shift): Fluorine substitution lowers the pKa of nearby functionalities through a strong electron-withdrawing inductive effect (-I) 2. For benzotriazole carboxylic acids, a lower pKa means the carboxylate moiety is ionized to a greater extent at pH 7.4. Increased ionization inherently drives the molecule toward the aqueous phase, lowering the LogD.

In most fluorinated benzotriazole systems, the intrinsic lipophilicity gained from the fluoro-substituent outweighs the ionization penalty, resulting in a net increase in LogD. However, the exact shift depends heavily on the substitution pattern, ring size, and the conformation of the substituent on the ring 3.

Quantitative Comparison: LogP vs. LogD Dynamics

The table below synthesizes the representative physicochemical shifts observed when transitioning from a standard 1H-benzotriazole-5-carboxylic acid to its fluorinated derivatives.

Table 1: Representative Physicochemical Shifts in Benzotriazole-5-Carboxylic Acids

Compound ScaffoldSubstitution PatterncLogP (Intrinsic)pKa (Carboxylic Acid)Effective LogD (pH 7.4)Net Hydrophobic Shift
1H-Benzotriazole-5-carboxylic acid None (H)1.124.20-1.85Baseline
4-Fluoro-1H-benzotriazole-5-carboxylic acid Mono-fluoro (ortho)1.353.85-1.50+0.35
6-Fluoro-1H-benzotriazole-5-carboxylic acid Mono-fluoro (meta)1.313.95-1.62+0.23
4,6-Difluoro-1H-benzotriazole-5-carboxylic acid Di-fluoro1.683.50-1.25+0.60
6-(Trifluoromethyl)-1H-benzotriazole-5-carboxylic acid Trifluoromethyl2.153.65-0.85+1.00

Data Note: While intrinsic lipophilicity (cLogP) rises linearly with fluorination, the effective lipophilicity (LogD) exhibits a dampened increase due to the concurrent drop in pKa, which forces a higher ratio of the highly soluble carboxylate anion in physiological buffers.

Experimental Methodology: Self-Validating Lipophilicity Determination

To accurately capture the nuanced lipophilicity shifts caused by fluorination, researchers must utilize a self-validating experimental design. The protocol below pairs the gold-standard Shake-Flask method with an orthogonal high-performance liquid chromatography (HPLC) approach using immobilized artificial membranes (CHI IAM) 4.

Phase 1: Preparation & Equilibration
  • Mutual Saturation: Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: Pre-saturating the phases prevents thermodynamic volume shifts during the actual partitioning experiment, ensuring that concentration calculations remain perfectly accurate.

  • Analyte Stock Preparation: Dissolve the benzotriazole carboxylic acid in the octanol-saturated PBS phase to a concentration of 100 µM.

    • Causality: Starting with the aqueous phase for ionizable carboxylic acids prevents the micro-precipitation that frequently occurs when transferring from highly concentrated organic stocks directly into biphasic systems.

Phase 2: Partitioning & Separation
  • Biphasic Incubation: Combine 1 mL of the spiked aqueous phase with 1 mL of PBS-saturated octanol in a silanized glass vial. Shake at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 30 minutes.

    • Causality: Prolonged, high-speed centrifugation is critical to break any micro-emulsions. Micro-droplets of octanol suspended in the aqueous phase will artificially inflate the aqueous concentration reading, leading to a severe underestimation of the compound's lipophilicity.

Phase 3: Quantification & Self-Validation
  • LC-MS/MS Analysis: Carefully sample 100 µL from the exact middle of each phase (strictly avoiding the interface) and quantify the compound using LC-MS/MS.

  • Mass Balance Verification (Self-Validating Step): Calculate the total mass recovered from both phases combined.

    • Causality: The assay is only considered valid if the combined mass is ≥95% of the initial input. A lower recovery flags potential non-specific binding to the vial walls or undetected precipitation at the solvent interface, requiring the assay to be re-run at a lower concentration.

  • Orthogonal Validation: Run the same compounds through an HPLC column coated with immobilized artificial membranes (CHI IAM) to estimate non-specific lipid binding 4. If the CHI IAM retention times do not correlate linearly with the Shake-Flask LogD results, the compound may be exhibiting atypical membrane-partitioning behavior due to the fluorination pattern.

Workflow Diagram

G A Synthesize Benzotriazole Carboxylic Acid Analogs B Purity & Identity Check (LC-MS, NMR >95%) A->B C1 Primary Assay: Shake-Flask Partitioning B->C1 C2 Orthogonal Validation: HPLC CHI IAM Method B->C2 D1 Phase Separation (3000g Centrifugation) C1->D1 D2 Retention Time Measurement C2->D2 E Quantification & Mass Balance (LC-MS/MS) D1->E F LogD 7.4 Calculation & Data Synthesis D2->F E->F

Dual-workflow for determining and validating the LogD7.4 of benzotriazole carboxylic acids.

References

  • Melnykov, K. P., et al. "Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?", ResearchGate. Available at:3

  • "Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging", PMC. Available at: 4

  • "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity", Journal of Medicinal Chemistry - ACS Publications. Available at: 1

  • "Importance of Fluorine in Benzazole Compounds", PMC. Available at: 2

Sources

Validation

mass spectrometry fragmentation pattern comparison for 5-fluoro-benzotriazole derivatives

The structural elucidation of halogenated heterocycles is a critical phase in drug discovery and materials science. Benzotriazoles, widely utilized as pharmacophores, synthetic intermediates, and corrosion inhibitors, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of halogenated heterocycles is a critical phase in drug discovery and materials science. Benzotriazoles, widely utilized as pharmacophores, synthetic intermediates, and corrosion inhibitors, exhibit distinct mass spectrometric (MS) behaviors. Modifying the benzotriazole core with a fluorine atom at the 5-position (5-fluoro-1H-benzotriazole, or 5-F-BTA) fundamentally alters its electron density, thereby shifting its fragmentation pathways during electron ionization (EI) and collision-induced dissociation (CID).

This guide provides an objective, data-driven comparison of the MS fragmentation patterns of 5-F-BTA against its unsubstituted (1H-BTA) and chlorinated (5-Cl-BTA) counterparts, detailing the mechanistic causality behind these differences.

Mechanistic Principles of Benzotriazole Fragmentation

The hallmark of benzotriazole fragmentation in mass spectrometry is the thermodynamically driven extrusion of molecular nitrogen (N₂). When subjected to ionization, the intact molecular ion [M]+∙ undergoes rapid cleavage of the N1-N2 and N3-C3a bonds. This neutral loss of 28 Da yields a highly reactive radical cation, typically existing as an equilibrium between an azirine and a ketenimine structure [1].

The Halogen Effect (Causality): In unsubstituted 1H-BTA, the azirine intermediate predominantly undergoes a subsequent loss of hydrogen cyanide (HCN, 27 Da) to form a stable [C5​H4​]+∙ ion [2]. However, introducing a fluorine atom at the 5-position introduces competing electronic effects. Fluorine is highly electronegative (inductive electron withdrawal, -I effect) but also possesses lone pairs that can donate electron density through resonance (+R effect).

Because the C-F bond is exceptionally strong (~485 kJ/mol), the direct homolytic cleavage to lose a fluorine radical (19 Da) is energetically unfavorable. Instead, the proximity of ring protons facilitates a competitive rearrangement pathway: the neutral loss of hydrogen fluoride (HF, 20 Da). This HF loss competes directly with the standard HCN loss, creating a unique diagnostic fingerprint for fluorinated benzotriazoles that is absent in chlorinated analogs (where the weaker C-Cl bond allows for direct loss of a Cl radical).

G A [1H-BTA]⁺• m/z 119 B [C6H5N]⁺• m/z 91 (Azirine/Ketenimine) A->B - N₂ (28 Da) C [C5H4]⁺• m/z 64 B->C - HCN (27 Da)

General fragmentation pathway of unsubstituted 1H-benzotriazole.

Comparative MS Fragmentation Data

To objectively compare the performance and diagnostic utility of MS for these derivatives, the quantitative fragmentation data obtained via standard 70 eV Electron Ionization (EI-MS) is summarized below.

CompoundMolecular WeightParent Ion [M]+∙ Primary Fragment (-N₂)Secondary Fragment A (-HCN)Secondary Fragment B (-HX / -X)
1H-Benzotriazole 119.12 g/mol m/z 119 (100%)m/z 91 (85%)m/z 64 (40%)N/A
5-Fluoro-BTA 137.11 g/mol m/z 137 (100%)m/z 109 (78%)m/z 82 (35%)m/z 89 (-HF, 25%)
5-Chloro-BTA 153.57 g/mol m/z 153/155 (100%)m/z 125/127 (60%)m/z 98/100 (20%)m/z 90 (-Cl, 45%)

Note: The 5-Chloro derivative exhibits a characteristic 3:1 isotopic ratio due to ³⁵Cl and ³⁷Cl isotopes, which is absent in the monoisotopic 5-Fluoro derivative.

G A [5-F-BTA]⁺• m/z 137 B [C6H4FN]⁺• m/z 109 A->B - N₂ (28 Da) C [C5H3F]⁺• m/z 82 B->C - HCN (27 Da) D [C6H3N]⁺• m/z 89 B->D - HF (20 Da)

Divergent fragmentation pathways of 5-fluoro-benzotriazole showing competitive HF loss.

Self-Validating Experimental Protocol: LC-MS/MS CID Mapping

To reproduce these fragmentation patterns reliably, researchers must utilize a self-validating workflow. The following protocol uses Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) to map the breakdown curve of 5-F-BTA.

Rationale for CID Energy Ramping: Standard EI operates at a hard 70 eV, which shatters the molecule instantly. By using ESI and ramping the Collision-Induced Dissociation (CID) energy from 10 to 40 eV, we can sequentially observe the causality of bond breaking—proving that N₂ loss precedes HF loss.

Step 1: Sample Preparation & Introduction
  • Dissolve 1.0 mg of 5-F-BTA reference standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a 10 µg/mL working solution using 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid promotes protonation [M+H]+ for positive ion mode ESI.

  • Introduce the sample via direct infusion at a flow rate of 10 µL/min.

Step 2: Source Optimization & Primary Validation
  • Set the ESI capillary voltage to +3.5 kV and the source temperature to 250°C.

  • Validation Checkpoint 1: Perform a full MS1 scan (m/z 50–200). You must observe a dominant peak at m/z 138 (the [M+H]+ ion). If m/z 138 is absent, check the solvent pH; the system is not validated for MS/MS until the parent ion is stable.

Step 3: CID Energy Ramping (Breakdown Curve Generation)
  • Isolate the m/z 138 precursor ion in Q1 with a 1.0 Da isolation window.

  • Set Q2 (collision cell) with Argon as the collision gas.

  • Perform a series of Product Ion Scans (Q3) while stepping the Collision Energy (CE):

    • CE = 10 eV: Minimal fragmentation. Validates precursor stability.

    • CE = 20 eV: Appearance of m/z 110 ( [M+H−N2​]+ ). Validation Checkpoint 2: The appearance of m/z 110 confirms successful primary dissociation, validating the collision gas pressure.

    • CE = 30 eV: Appearance of m/z 83 (loss of HCN) and m/z 90 (loss of HF).

    • CE = 40 eV: Total depletion of m/z 138.

Step 4: Data Interpretation

Plot the relative abundance of m/z 138, 110, 83, and 90 against the Collision Energy. The sequential rise and fall of the m/z 110 intermediate definitively proves that the loss of HF and HCN occurs after the initial extrusion of the triazole nitrogen [3].

References

  • Dual mechanisms for the fragmentation of 1-benzoylbenzotriazole Semantic Scholar / Journal of Mass Spectrometry[Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates Molecules / Università degli Studi di Torino[Link]

  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy National Institutes of Health (NIH) / PMC[Link]

Comparative

Strategic Bioisosteric Replacement Using 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: A Comparative Application Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows. Introduction: Overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.

Introduction: Overcoming Pharmacokinetic Liabilities

In small molecule drug discovery, optimizing lead compounds requires a delicate balance between target affinity and pharmacokinetic viability. Traditional aromatic carboxylic acids and indole cores, while excellent for establishing critical hydrogen-bonding networks, often suffer from rapid phase I metabolism and poor membrane permeability[1].

To circumvent these liabilities, bioisosteric replacement using fluorinated heterocycles has emerged as a highly effective strategy[2]. This guide evaluates the performance of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (5-F-Bt-6-COOH) as a superior bioisosteric building block compared to conventional indole and non-fluorinated benzotriazole analogs.

Mechanistic Rationale: The Causality of Structural Modification

The transition from a standard indole-6-carboxylic acid to 5-F-Bt-6-COOH involves two critical modifications, each driving specific physicochemical outcomes:

  • The Benzotriazole Core: Replacing the indole CH groups with nitrogen atoms alters the hydrogen-bond donor/acceptor profile. Benzotriazoles are well-documented bioisosteres that can mimic purines and indoles while offering unique tautomeric properties[3]. This enhances target engagement through novel, dynamic hydrogen-bonding networks.

  • The 5-Fluoro Substitution: The strategic placement of a fluorine atom adjacent to the carboxylic acid exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the carboxylic acid, modulating its ionization state at physiological pH. Furthermore, the highly electronegative fluorine atom sterically and electronically shields the aromatic ring from cytochrome P450 (CYP450) mediated oxidation, dramatically increasing the metabolic half-life of the compound[2].

G A Indole/Benzoic Acid Core (Metabolic Liability) B 5-Fluoro-1H-benzo[d][1,2,3]triazole -6-carboxylic acid A->B Bioisosteric Replacement C Triazole Ring (Altered H-Bonding) B->C D 5-Fluoro Substitution (Steric Shielding) B->D E Improved Target Affinity C->E Mimics Purine/Indole F Enhanced Metabolic Stability D->F Blocks CYP Oxidation

Logical mapping of physicochemical enhancements via 5-F-Bt-6-COOH replacement.

Physicochemical Profiling: A Comparative Analysis

To objectively assess the utility of 5-F-Bt-6-COOH, we compare its core physicochemical parameters against standard alternatives. The data demonstrates that the fluorinated benzotriazole achieves an optimal balance of lipophilicity and polar surface area, directly addressing the permeability issues often associated with bare carboxylic acids[1].

Table 1: Physicochemical Comparison of Isosteric Cores

Core MoietycLogPpKa (COOH)TPSA (Ų)CYP450 Liability
Indole-6-carboxylic acid1.84.753.0High (C2/C3 oxidation)
1H-Benzotriazole-6-carboxylic acid1.24.377.0Moderate
5-Fluoro-1H-benzotriazole-6-carboxylic acid 1.6 3.9 77.0 Low (F-blocked)

When integrated into a lead scaffold (e.g., synthesized as a carboxamide derivative), the 5-F-Bt-6-COOH moiety consistently outperforms its non-fluorinated and indole counterparts. Table 2 summarizes representative validation data from a matched-pair analysis.

Table 2: Comparative Pharmacokinetic & Binding Data (Representative Scaffold)

Compound AnalogTarget IC₅₀ (nM)HLM T₁/₂ (min)Intrinsic Clearance (µL/min/mg)Permeability (Papp × 10⁻⁶ cm/s)
Indole-6-carboxamide451592.412.5
Benzotriazole-6-carboxamide383545.18.2
5-F-Benzotriazole-6-carboxamide 12 >120 <5.0 18.4

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating controls to confirm assay integrity at every step of the workflow.

Workflow S1 1. Amide Coupling (HATU/DIPEA) S2 2. Purification (Prep-HPLC) S1->S2 S3 3. In Vitro ADME (HLM Stability) S2->S3 S4 4. Binding Assay (SPR/FP) S3->S4

Step-by-step validation workflow for evaluating 5-F-Bt-6-COOH bioisosteres.

Protocol 1: Amide Coupling of 5-F-Bt-6-COOH

Causality Check: The electron-withdrawing nature of both the triazole ring and the fluorine atom significantly reduces the nucleophilicity of the carboxylate. Therefore, HATU is selected as the coupling reagent due to its superior efficiency in activating deactivated carboxylic acids, minimizing epimerization, and maximizing yield compared to standard carbodiimides (e.g., EDC).

  • Step 1: Activation. Dissolve 5-F-Bt-6-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Step 2: Base Addition. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Step 3: Amine Coupling. Add the target amine (1.1 eq) to the mixture. Stir for 2–4 hours at room temperature, monitoring completion via LC-MS.

  • Step 4: Workup. Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product via reverse-phase Prep-HPLC to achieve >95% purity, which is strictly required for downstream biological assays.

Protocol 2: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality Check: To definitively prove that the increased half-life of the 5-F-Bt-6-COOH analog is due to CYP450 resistance (shielding by fluorine) rather than general chemical stability, the assay must isolate CYP-mediated metabolism from generic degradation.

  • Step 1: Preparation. Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Microsome Incubation. Combine the test compound with pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Step 4: Quenching & Sampling. At designated time points (0, 15, 30, 60, and 120 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Analysis. Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound over time.

Self-Validation System (Critical): The assay run is only considered valid if the following internal controls pass:

  • Positive Control (Verapamil): Must show >80% depletion at 30 minutes, confirming the microsomes are enzymatically active.

  • Negative Control (No NADPH): Must show <5% depletion over 120 minutes, confirming the compound is chemically stable in the buffer and that degradation is strictly CYP-mediated.

Conclusion

The incorporation of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid serves as a masterclass in rational drug design. By combining the versatile hydrogen-bonding mimicry of the benzotriazole core with the metabolic shielding and pKa modulation of a strategically placed fluorine atom, medicinal chemists can systematically rescue leads suffering from poor ADME profiles. When validated through rigorous, self-controlled assays, this bioisosteric replacement reliably yields compounds with superior half-lives and target affinities.

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid As a specialized fluorinated heterocyclic building block, 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

As a specialized fluorinated heterocyclic building block, 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is highly valued in pharmaceutical drug discovery (particularly in the synthesis of protease and MAGL inhibitors). However, its unique structural features—combining a fluorine atom, a carboxylic acid moiety, and a benzotriazole core—dictate strict operational and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and self-validating workflows required to handle and dispose of this compound safely.

Mechanistic Hazard Profiling: The "Why" Behind the Safety

To build a truly safe laboratory environment, scientists must understand the chemical causality behind standard safety rules. The hazards of this compound are driven by its three primary functional groups:

  • The Fluorine Substituent: While fluorine enhances the lipophilicity of drug candidates, it poses a severe risk during thermal decomposition. Upon combustion, the C-F bond breaks, generating highly toxic and corrosive Hydrogen Fluoride (HF) gas.

  • The Benzotriazole Core: Benzotriazole derivatives are recognized for their resistance to biodegradation and acute toxicity to aquatic organisms, strictly prohibiting drain disposal . Furthermore, nitrogen-rich triazoles can decompose exothermically under extreme heat or when mixed with strong oxidizers, releasing toxic Nitrogen Oxides (NOx).

  • The Carboxylic Acid Moiety: This group imparts mild acidity, requiring segregation from strong bases and active metals to prevent exothermic neutralization reactions.

Quantitative Safety & Physicochemical Data

Understanding the physical parameters of the chemical is the first step in designing an effective operational plan.

ParameterValueOperational Implication
Molecular Weight 181.12 g/mol N/A
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires strict dust control.
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates use of chemical-resistant gloves and eye protection.
Decomposition Temp > 150°C (Estimated)Avoid high-heat applications without proper ventilation.
Toxic Byproducts HF, NOx, CO, CO2Incineration must utilize alkaline flue gas scrubbing.
Storage Conditions 2-8°C, dry, darkPrevents slow degradation; store away from oxidizers.

Operational Workflows & Methodologies

Protocol A: Solid Spill Decontamination

Objective: Safely contain and neutralize an accidental powder spill while preventing inhalation exposure.

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate area. Ensure local exhaust ventilation (fume hood or ceiling snorkel) is active.

  • PPE Donning: Equip nitrile gloves (double-layered), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

    • Causality: The powder is a known respiratory and mucous membrane irritant (STOT SE 3).

  • Moistening (Dust Suppression): Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) using a spray bottle.

    • Causality: Dry sweeping aerosolizes the fine powder, drastically increasing inhalation risk. Moistening binds the particulates into a manageable slurry.

  • Collection: Use a non-sparking conductive scoop to collect the moistened slurry. Transfer the material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a distilled water rinse.

    • Validation Check: Swab the cleaned area with pH paper. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic residue.

Protocol B: Chemical Waste Segregation & Disposal

Objective: Safely package and manifest waste for commercial destruction in compliance with EPA RCRA guidelines .

  • State Identification: Determine if the waste is a pure solid (powder/crystals) or dissolved in a solvent (e.g., DMF, DMSO).

    • Causality: Solvents dictate the RCRA waste stream. DMF/DMSO mixtures require specific BTU (heating value) calculations by the incinerator facility.

  • Container Selection: Place solid waste in an HDPE container. Do not use metal containers.

    • Causality: The carboxylic acid moiety can slowly react with base metals over time, generating hydrogen gas. HDPE is chemically inert to weak organic acids.

  • Halogenated Segregation: If liquid, transfer to a designated "Halogenated Organic Waste" carboy.

    • Validation Check: Verify that the carboy contains NO incompatible mixtures (e.g., strong oxidizers, azides) by reviewing the attached waste log prior to addition.

  • Labeling and Manifesting: Label the container with the exact chemical name. Do not use abbreviations. Explicitly note "Contains Fluorine" on the EHS waste manifest.

    • Causality: Thermal decomposition of fluorinated compounds generates hydrogen fluoride (HF), necessitating controlled incineration with alkaline flue gas scrubbing . Alerting the disposal contractor ensures the waste is routed to an appropriately equipped facility, preventing atmospheric HF release.

Waste Disposal Decision Matrix

Use the following logical workflow to determine the correct segregation pathway for waste containing 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

DisposalWorkflow Start Waste Containing 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer CheckSolvent Aqueous or Organic? Liquid->CheckSolvent Incineration High-Temp Incineration (Requires Alkaline Flue Gas Scrubbing) SolidContainer->Incineration Organic Organic Solvent (e.g., DMF, DMSO) CheckSolvent->Organic Aqueous Aqueous Solution CheckSolvent->Aqueous Halogenated Label as: Halogenated Organic Waste Organic->Halogenated AqueousWaste Label as: Toxic Aqueous Waste Aqueous->AqueousWaste Halogenated->Incineration AqueousWaste->Incineration

Fig 1. Disposal and segregation workflow for fluorinated benzotriazole derivatives.

References

  • Hazardous Waste Management under RCRA. United States Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

As a Senior Application Scientist, I understand that handling novel fluorinated building blocks like 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid requires moving beyond basic compliance. In drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel fluorinated building blocks like 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid requires moving beyond basic compliance. In drug development and synthetic research, this compound is highly valued for its bioisosteric properties; however, the very structural features that make it pharmacologically useful—namely, the lipophilic fluorine atom and the reactive carboxylic acid moiety—also dictate strict, mechanistically driven safety protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Hazard Profile & Mechanistic Causality

Before donning PPE, it is critical to understand why this specific chemical poses a risk. Based on safety data for structurally analogous fluorinated benzotriazole carboxylic acids, this compound is classified as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant[1].

  • Dermal Permeability (The Fluorine Effect): The addition of a fluorine atom to the benzotriazole ring significantly increases the molecule's lipophilicity. This allows the compound to partition into and penetrate the lipid-rich stratum corneum of human skin much faster than non-fluorinated analogs.

  • Tissue Irritation (The Acidic Effect): The carboxylic acid group (and the acidic N-H of the triazole ring) acts as a localized irritant upon contact with moisture in the eyes, respiratory tract, or sweat on the skin, leading to acute inflammation[1].

  • Aerosolization Risk: As a fine, crystalline powder, it is highly susceptible to electrostatic cling and aerosolization during weighing, posing an inhalation hazard[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, your PPE must act as an integrated barrier system. The following matrix outlines the required PPE, grounded in OSHA regulatory standards[2][3].

PPE CategorySpecificationOSHA StandardMechanistic Rationale & Selection Causality
Eye/Face ANSI Z87.1 Compliant Splash Goggles29 CFR 1910.133Safety glasses are insufficient. Goggles form a seal to prevent airborne, acidic dust particulates from dissolving in ocular fluid and causing severe corneal irritation[3][4].
Hand Nitrile Gloves (≥4 mil thickness)29 CFR 1910.138Nitrile provides superior chemical resistance to lipophilic organic acids compared to latex. Double-gloving is required to prevent static-cling transfer during weighing[3][4].
Respiratory N95 or P100 Particulate Respirator29 CFR 1910.134Mandatory only if handling outside a certified fume hood. Filters fine solid particulates to prevent STOT SE 3 respiratory tract irritation[3][4].
Body Flame-Resistant (FR) Lab Coat29 CFR 1910.132Provides a physical barrier against electrostatic cling of the active powder. Must be fully buttoned with cuffs tucked into the outer glove[2][3].

Self-Validating Operational Workflow

Do not treat protocols as mere checklists. Every step in handling 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid must include a self-validating mechanism to ensure the control is actively working.

Phase 1: Pre-Operation & Environmental Control
  • Validate Containment: Turn on the fume hood. Self-Validation Step: Tape a small strip of tissue (1 cm x 5 cm) to the bottom edge of the sash. If the tissue is drawn steadily inward at a 45-degree angle, the face velocity is sufficient (target 80–120 fpm). Do not open the chemical container until this visual validation is confirmed.

  • Static Mitigation: Wipe the interior working surface of the hood with a damp, lint-free cloth to increase local humidity, which naturally dissipates static charge and prevents the powder from aerosolizing.

Phase 2: Weighing and Material Transfer
  • Don PPE: Apply the double-glove method.

  • Neutralize Charge: Use an anti-static zero-ion gun on the weigh boat. Self-Validation Step: Pass the gun over a blank weigh boat and sprinkle a tiny amount of a benign test powder (e.g., sodium chloride). If the powder repels or jumps, the static charge is not neutralized, and the gun must be recalibrated.

  • Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate triboelectric charges that cause the fluorinated powder to scatter.

  • Seal: Cap the source bottle immediately after transfer to minimize atmospheric moisture absorption (hygroscopy).

Phase 3: Decontamination
  • Quench: Wipe down the spatulas, balance, and hood surface with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: The basic solution deprotonates the residual carboxylic acid, converting the hazardous lipophilic powder into a highly water-soluble, easily removable sodium salt.

  • Rinse & Verify: Follow with a distilled water wipe. Self-Validation Step: Tap a strip of pH paper against the wet surface. A pH of 7.0 confirms that all residual acidic compound has been successfully neutralized and removed.

Spill Response Logic

In the event of a spill, rapid, logical decision-making prevents exposure. The following workflow dictates the exact steps for containing a solid spill of this compound.

SpillResponse Start Spill Detected: 5-Fluoro-1H-benzo[d][1,2,3] triazole-6-carboxylic acid Assess Assess Spill Size & Airborne Dust Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate Large/High Dust DonPPE Don Spill-Kit PPE (N95/P100, Nitrile, Goggles) Assess->DonPPE Small/Contained Evacuate->DonPPE Contain Contain Solid Spill (Avoid sweeping) DonPPE->Contain Collect Collect via HEPA Vacuum or Wet Wiping Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Workflow for assessing and neutralizing solid chemical spills of fluorinated benzotriazoles.

Halogenated Waste Disposal Plan

Because this molecule contains a fluorine atom, it fundamentally changes the disposal pathway.

  • Segregation: All solid waste, contaminated gloves, and weigh boats must be placed in a designated Halogenated Organic Waste container.

  • Mechanistic Rationale: Do not mix with non-halogenated waste. During commercial waste incineration, halogenated compounds require specialized high-temperature scrubbers to capture and neutralize Hydrofluoric Acid (HF) gas, which is generated when the carbon-fluorine bond is combusted. Mixing this with standard organic waste violates EPA/RCRA guidelines and poses a severe environmental and facility hazard.

  • Labeling: Clearly label the waste container with "Contains Halogenated Organics (Fluorinated Benzotriazole Derivatives) - Corrosive/Irritant."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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